Product packaging for Acetonitrile water(Cat. No.:CAS No. 128870-13-3)

Acetonitrile water

Cat. No.: B8633557
CAS No.: 128870-13-3
M. Wt: 59.07 g/mol
InChI Key: PBCJIPOGFJYBJE-UHFFFAOYSA-N
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Description

Significance in Advanced Chemical Processes and Analytical Methodologies

Acetonitrile-water mixtures are extensively utilized as a mobile phase in reversed-phase high-performance liquid chromatography (HPLC), a powerful technique for separating and analyzing complex mixtures. gjchemical.com The versatility of this binary system stems from its ability to dissolve a broad spectrum of analytes, from polar to moderately non-polar compounds. uhplcs.com By adjusting the ratio of acetonitrile (B52724) to water, chemists can fine-tune the polarity and elution strength of the mobile phase, thereby achieving optimal separation of components. scispace.comchromatographyonline.com The low viscosity of acetonitrile-water mixtures, in comparison to other solvent systems like methanol-water, allows for lower backpressure in HPLC systems, enabling faster analysis times and more efficient separations. uhplcs.comchromatographyonline.com Furthermore, acetonitrile's low UV absorbance at detection wavelengths is a critical advantage, as it minimizes interference and enhances the sensitivity of analyte detection. gjchemical.comphenomenex.com

Beyond analytical applications, these mixtures are crucial in various chemical manufacturing processes and synthetic chemistry. lew.roaip.org For instance, they are employed in the production of pharmaceuticals like insulin (B600854) and antibiotics. ineos.com The unique solvation environment provided by the mixture can influence reaction rates and selectivity, making it a valuable medium for organic and biochemical reactions. ineos.comnih.gov The ability to control the properties of the solvent by simply altering the composition allows for the optimization of reaction conditions. Moreover, the separation of acetonitrile from water is a significant industrial process, particularly in the recovery and recycling of acetonitrile from wastewater generated during chemical manufacturing. lew.ro Techniques such as extractive distillation and pervaporation are employed to break the azeotrope formed by the mixture. lew.robibliotekanauki.pl

Historical Perspectives on Fundamental Research into Acetonitrile-Water Interactions

The study of acetonitrile-water interactions has a rich history, driven by the need to understand the non-ideal behavior of this binary mixture. Early research focused on characterizing the fundamental physicochemical properties of the mixtures across the entire composition range. These studies revealed significant deviations from ideal behavior, such as negative excess volumes of mixing, indicating that the volume of the mixture is less than the sum of the individual component volumes. researchgate.net This volume contraction points to strong intermolecular interactions. nih.gov

A central theme in the historical and ongoing research is the nature of hydrogen bonding within the mixture. asianpubs.orgacs.org While water is a strong hydrogen-bonding solvent, acetonitrile is aprotic but possesses a nitrogen atom with a lone pair of electrons that can act as a hydrogen bond acceptor. asianpubs.org Vibrational spectroscopy techniques, such as Raman and infrared spectroscopy, have been instrumental in probing these interactions. asianpubs.orgacs.org These studies have shown that acetonitrile molecules can be categorized as "free" or "bound," with bound molecules being hydrogen-bonded to water. acs.org The extent of this hydrogen bonding is a key factor in determining the microscopic structure of the mixture.

Another significant area of historical investigation has been the phenomenon of microheterogeneity. researchgate.netresearchgate.net Although macroscopically homogeneous, acetonitrile-water mixtures are microscopically inhomogeneous, meaning that at the molecular level, there are fluctuations in the local concentrations of water and acetonitrile. aip.orgjst.go.jp This leads to the formation of transient, dynamic clusters of both water and acetonitrile molecules. jst.go.jpcore.ac.uk Techniques like small-angle neutron scattering have provided evidence for these nanoscale structures. jst.go.jp

Current Research Frontiers and Unresolved Questions Regarding Acetonitrile-Water Mixtures

Current research continues to delve into the complexities of acetonitrile-water mixtures, driven by both fundamental scientific curiosity and the desire to optimize their practical applications. A major frontier is the development of more accurate and predictive computational models. acs.orgscience.gov Molecular dynamics simulations and quantum chemical calculations are being used to refine our understanding of the hydrogen-bonding network and the origins of microheterogeneity. asianpubs.orgscience.gov Accurately modeling the balance of water-water, acetonitrile-acetonitrile, and water-acetonitrile interactions remains a challenge. core.ac.uk

The influence of the mixture's microscopic structure on chemical reactivity is another active area of investigation. nih.gov Researchers are exploring how the preferential solvation of reactants within the water-rich or acetonitrile-rich microdomains affects reaction kinetics and pathways. nih.govcore.ac.uk For example, it has been shown that the rate of certain photoinduced electron transfer reactions increases dramatically at high water content, a phenomenon attributed to the microheterogeneous structure of the mixture. nih.gov

Unresolved questions persist regarding the precise nature and dynamics of the molecular clusters. The size, shape, and lifetime of these clusters, and how they are influenced by temperature, pressure, and the presence of solutes, are still not fully understood. psu.edu The transition between different structural regimes as the composition changes is also a subject of ongoing debate. researchgate.net Furthermore, the synergistic effects observed in these mixtures, where the properties of the mixture are not a simple interpolation of the pure components, present intriguing questions about the collective molecular behavior. rsc.org Understanding these phenomena at a deeper level holds the key to designing novel solvent systems with tailored properties for specific chemical and analytical challenges.

Interactive Data Tables

Density of Acetonitrile-Water Mixtures at 298.15 K (25 °C)

The following table displays the density of acetonitrile-water mixtures at various mole fractions of acetonitrile. The data shows a non-linear relationship, reflecting the non-ideal mixing of the two components. scielo.org.arisca.in

Mole Fraction of AcetonitrileDensity (g/cm³)
0.00000.9970
0.10370.9691
0.20380.9333
0.30910.8953
0.40870.8617
0.51580.8306
0.61330.8066
0.71530.7877
0.81980.7744
0.91250.7661
1.00000.7767

Data sourced from multiple studies and compiled. Slight variations may exist between different sources due to experimental conditions. scielo.org.arisca.in

Viscosity of Acetonitrile-Water Mixtures at 298.15 K (25 °C)

The viscosity of the mixture exhibits a maximum at a specific composition, a hallmark of strong intermolecular interactions. isca.inchemeo.com

Mole Fraction of AcetonitrileViscosity (cP)
0.00000.8903
0.05101.025
0.11691.045
0.19710.945
0.27280.815
0.36010.685
0.45890.575
0.57440.485
0.71750.415
0.85840.370
1.00000.346

Data sourced from multiple studies and compiled. Slight variations may exist between different sources due to experimental conditions. isca.inchemeo.com

Static Dielectric Constant of Acetonitrile-Water Mixtures at 25 °C

The dielectric constant of the mixture changes with composition, which is a critical parameter for its use as a solvent in various chemical reactions and analytical separations. ineos.comacs.org

Mole Fraction of AcetonitrileDielectric Constant
0.078.36
0.171.50
0.265.48
0.360.20
0.455.48
0.551.22
0.647.33
0.743.80
0.840.67
0.937.98
1.035.90

Data sourced from experimental measurements. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5NO B8633557 Acetonitrile water CAS No. 128870-13-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

128870-13-3

Molecular Formula

C2H5NO

Molecular Weight

59.07 g/mol

IUPAC Name

acetonitrile;hydrate

InChI

InChI=1S/C2H3N.H2O/c1-2-3;/h1H3;1H2

InChI Key

PBCJIPOGFJYBJE-UHFFFAOYSA-N

Canonical SMILES

CC#N.O

Origin of Product

United States

Molecular Interactions and Solvation Phenomena in Acetonitrile Water Mixtures

Hydrogen Bonding Networks in Acetonitrile-Water Systems

The interplay of hydrogen bonding between water molecules and between water and acetonitrile (B52724) molecules dictates the structural and dynamic properties of these binary mixtures.

Characterization of Acetonitrile-Water Hydrogen Bond Topologies and Strengths

Acetonitrile acts as a hydrogen bond acceptor through its nitrogen atom, which possesses a partial negative charge, allowing it to form hydrogen bonds with water molecules (O-H…N) psu.eduaip.org. These water-acetonitrile hydrogen bonds are notably weaker than the hydrogen bonds formed between water molecules (O-H…O) psu.eduaip.org. Spectroscopic techniques, such as infrared (IR) and Raman spectroscopy, are instrumental in characterizing these interactions. For instance, the ν(C≡N) stretching mode of acetonitrile exhibits a blue shift when dissolved in water, indicating the formation of hydrogen bonds between acetonitrile and water researchgate.netresearchgate.net. Conversely, the O-H stretch vibration of water also provides insights into hydrogen bonding, with shifts and broadening observed depending on the concentration psu.edu.

Theoretical calculations have provided quantitative insights into the strength and geometry of these bonds. Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and coupled-cluster theory (CCSD) calculations have been employed to determine optimized structures, vibrational frequencies, and stabilization energies of acetonitrile-water complexes researchgate.netasianpubs.org. For a simple acetonitrile-water complex (CH3CN…HOH), the binding energy has been estimated to be around 3.5 kcal mol−1 (14.7 kJ mol−1) researchgate.net. The calculated N…HO bond distances in these complexes typically range from 0.2079 to 0.2145 nm asianpubs.org. Theoretical studies consistently suggest that linear hydrogen-bonded structures, where water donates a hydrogen bond to the nitrogen of acetonitrile, are energetically favored researchgate.net.

Table 1: Key Hydrogen Bond Characteristics in Acetonitrile-Water Mixtures

Hydrogen Bond TypeRelative Strength (compared to water-water)Binding Energy (CH3CN…HOH)N…HO Bond Distance (CH3CN…H2O)
Water-Water (O-H…O)StrongerN/AN/A
Acetonitrile-Water (O-H…N)Weaker~3.5 kcal mol−1 (~14.7 kJ mol−1) researchgate.net0.2079–0.2145 nm asianpubs.org

Perturbations of Water-Water Hydrogen Bond Networks in Acetonitrile-Rich Environments

The introduction of acetonitrile into water significantly perturbs the intricate three-dimensional hydrogen bond network characteristic of pure water psu.edu. As acetonitrile concentration increases, the extensive water-water hydrogen bond network begins to break down psu.edu. Molecular dynamics simulations reveal that at higher acetonitrile concentrations, the continuous hydrogen-bonded network of water molecules can no longer be sustained, leading to the formation of discrete, finite water clusters aps.orgaps.org. In these acetonitrile-rich environments, water molecules tend to aggregate and form clusters that are then surrounded by the acetonitrile solvent aip.org. This mixing process results in a notable loss of the tetrahedral water structure aip.org.

Quantitative Analysis of Hydrogen Bond Distribution and Dynamics Across Compositions

A notable characteristic of acetonitrile-water mixtures is their "microheterogeneity," where microscopic domains rich in water and those rich in acetonitrile can coexist without macroscopic phase separation, particularly in the acetonitrile mole fraction range of 0.2 to 0.6 acs.orgresearchgate.netnih.gov. This incomplete mixing at the molecular level has been observed through various experimental techniques, including X-ray scattering, neutron diffraction, nuclear magnetic resonance (NMR), and vibrational spectroscopy, as well as numerous computational studies nih.gov.

Preferential Solvation Mechanisms in Acetonitrile-Water Media

Preferential solvation is a phenomenon where a solute, when dissolved in a mixed solvent system, exhibits a higher affinity for one solvent component over the other diva-portal.org. Acetonitrile-water mixtures display several structural discontinuities across their composition range, which can significantly influence the solvation behavior of dissolved ions and the formation of ion pairs researchgate.net.

Preferential Solvation of Ionic Species

The preferential solvation of ionic species in acetonitrile-water mixtures is highly dependent on the nature and charge of the ion. Studies have shown distinct preferences:

Monovalent Cations: Monovalent ions, such as silver(I) (Ag+) and copper(I) (Cu+), are strongly and preferentially solvated by the acetonitrile component of the mixture researchgate.netpsu.edu. This selective solvation can be leveraged for applications like the solvatometallurgy of silver and copper psu.edu.

Divalent Cations: In contrast, divalent ions, such as copper(II) (Cu2+), exhibit a strong preferential solvation by the water component researchgate.netpsu.edu.

Sodium and Iodide Ions: Conductance studies have indicated that sodium ions (Na+) are preferentially solvated by acetonitrile, a preference that can lead to the formation of an acetonitrile microphase researchgate.net. Similarly, iodide ions (I-) are also solvated by acetonitrile, particularly at higher acetonitrile concentrations (e.g., from 75 mol% CH3CN) researchgate.net.

This differential solvation behavior can be categorized as "homoselective" or "heteroselective" solvation rsc.org. For instance, the dissolution of silver nitrate (B79036) in acetonitrile-water mixtures exemplifies heteroselective solvation, where the solvation shells around the cation and anion differ in their solvent composition preference rsc.org. The inherent microheterogeneity of these mixtures, characterized by coexisting water-rich and acetonitrile-rich clusters, plays a crucial role in dictating the preferential solvation of various solutes. For example, carbohydrates are preferentially solvated by the water clusters within the mixture researchgate.net. Even complex biomolecules like proteins, such as lysozyme (B549824), exhibit preferential hydration or solvation depending on the water content and the protein's initial hydration level acs.orgnih.govnih.gov. At high water content, lysozyme demonstrates a higher affinity for water, while at very low water content, acetonitrile molecules may be preferentially excluded from the protein surface, leading to preferential hydration acs.orgnih.gov.

Table 2: Preferential Solvation of Ionic Species in Acetonitrile-Water Mixtures

Ionic SpeciesPreferential Solvent Component
Silver(I) (Ag+)Acetonitrile researchgate.netpsu.edu
Copper(I) (Cu+)Acetonitrile researchgate.netpsu.edu
Copper(II) (Cu2+)Water researchgate.netpsu.edu
Sodium (Na+)Acetonitrile researchgate.net
Iodide (I-)Acetonitrile researchgate.net

Solute-Solvent Interactions and Solvation Shell Composition Characterization

The interactions between solutes and the acetonitrile-water binary mixture are complex, influenced by the unique properties of each solvent component and their self-association. Solvatochromic comparison methods have been effectively employed to probe these interactions, allowing for the isolation of spectral contributions from different solvated species, including those solvated exclusively by water, by acetonitrile, and by water-acetonitrile complexes nih.gov. Molecular dynamics simulations further complement these studies by providing detailed insights into the structure of the solvation shell around solutes, analyzed through radial and spatial distribution functions rsc.org.

Research indicates that the microheterogeneity of acetonitrile-water mixtures plays a significant role in solute solvation. Within these mixtures, clusters of hydrogen-bonded water molecules and clusters of dipole-dipole interacting acetonitrile molecules coexist rsc.orgresearchgate.netresearchgate.netacs.org. In pure acetonitrile, molecules tend to interact through antiparallel dipole-dipole interactions, forming zigzag clusters. Upon the addition of water, water molecules interact with acetonitrile molecules primarily via dipole-dipole interactions in an antiparallel orientation, and also through hydrogen bonds acs.org.

In the context of hydrophilic interaction liquid chromatography (HILIC) with acetonitrile/water mobile phases, solute properties such as volume and hydrogen bond basicity are identified as primary factors influencing retention. Conversely, solute hydrogen bond acidity, dipolarity, and polarizability have minimal impact on retention in these systems d-nb.infoub.edu. The ease of cavity formation in acetonitrile-rich mobile phases, compared to the aqueous stationary phase, leads to decreased retention with increasing solute volume. Conversely, the stronger hydrogen bond acidity of the aqueous stationary phase means that an increase in solute hydrogen bond basicity enhances retention ub.edu.

Influence of Solvent Composition on Preferential Solvation Dynamics

Preferential solvation, where a solute is disproportionately surrounded by one solvent component over another in a mixture, is a key phenomenon in acetonitrile-water systems. Molecular dynamics simulations show that water preferentially solvates carbohydrates such as α- and β-glucose and α- and β-talose in water-acetonitrile mixtures. This preference is attributed to the micro-heterogeneity of the mixture, where water clusters facilitate the solvation of these sugars rsc.orgresearchgate.net. This leads to stronger intermolecular Nuclear Overhauser Effect (NOE) of alkyl sugar protons with water than with acetonitrile rsc.org.

The quasi-lattice quasi-chemical (QLQC) theory has been applied to quantify the degree of preferential solvation, for instance, of acetate (B1210297) ions in acetonitrile-water media, helping to explain variations in pK values across different solvent compositions rsc.org.

For larger biomolecules like proteins, the preferential solvation behavior in water-acetonitrile mixtures is complex and depends on the water content and the initial hydration level of the protein. At high water content (e.g., 90-100% water mass fraction), the amounts of water and acetonitrile sorbed by both dried and hydrated lysozyme are similar. However, at intermediate water content, initially hydrated lysozyme shows higher water sorption, while dried lysozyme exhibits higher acetonitrile sorption. At low water content (<10% water mass fraction), water sorption is lower for initially hydrated lysozyme, and acetonitrile sorption is higher for dried lysozyme nih.govaip.org. This preferential solvation is a thermodynamic quantity reflecting the occupancy of the protein macromolecule by solvent molecules and is crucial for understanding protein stability aip.org.

Furthermore, the introduction of acetonitrile into aqueous solutions can weaken the interaction between water and the dissolved solute, while simultaneously enhancing cation-anion interactions. This can result in a more pronounced dynamical slowdown as the concentration of the solute increases osti.gov.

Ion-Solvent Interactions in Acetonitrile-Water Systems

Characterization of Cation Solvation Shell Structure and Composition

The structure and composition of the first solvation shell around cations in acetonitrile-water mixtures are influenced by factors such as ion concentration, the specific solvent, and the nature of the cation itself chalmers.se. For some monatomic inorganic cations, the structure of their nearest environment in aqueous solutions and acetonitrile can be primarily determined by the physicochemical nature of the ion rather than solely by the solvent ruspoj.com.

Molecular dynamics simulations of Li and Na ions in equimolar acetonitrile-water mixtures reveal that increasing the ionic concentration leads to a higher proportion of acetonitrile molecules replacing water in the solvation shell. This is attributed to a decrease in "bulk" water available per ion, shifting the equilibrium towards acetonitrile solvation diva-portal.org.

Specific examples of cation solvation include:

Zinc(II) ions (Zn): In acetonitrile solutions, Zn ions form an octahedral complex with six nitrogen atoms from acetonitrile molecules. The Zn-N distance has been determined to be approximately 2.12(1) Å acs.org.

Copper(II) ions (Cu): In acetonitrile, Cu exhibits a 5-fold coordination, indicating a dynamic picture where axial ligands undergo fast exchange with second-shell solvent molecules acs.org.

The preferential solvation of sodium ions by acetonitrile has been postulated to induce the formation of an acetonitrile microphase within the mixture researchgate.net.

Table 1: Cation Solvation Shell Characteristics in Acetonitrile

CationCoordination GeometryCoordinating Atom (Solvent)Distance (Å)Reference
ZnOctahedralNitrogen (Acetonitrile)2.12(1) acs.org
Cu5-foldNitrogen (Acetonitrile)- acs.org

Analysis of Anion Solvation Characteristics

Anion solvation in acetonitrile-water mixtures presents distinct characteristics compared to cation solvation. Studies on the enthalpies of transfer for various anions from water to mixtures with acetonitrile show that these enthalpies often reach maxima at a mole fraction of acetonitrile (x) around 0.3 oup.com. This increase in enthalpy is largely attributed to the reduction in the outer hydration sphere interaction for halide ions in these mixtures oup.com.

Acetonitrile, being an aprotic solvent, solvates anions differently than protic solvents like water. While water is an excellent anion solvator due to its hydrogen bonding ability scispace.com, acetonitrile's solvation of anions is less common and more subtle. The small positive charge distributed over the three methyl hydrogens in acetonitrile allows for ion-dipole interactions with anions researchgate.net. For instance, perchlorate (B79767) anions (ClO) form stable solvate complexes with acetonitrile molecules through ion-dipole interactions between the oxygen atoms of the anion and the hydrogen atoms of the methyl groups of acetonitrile researchgate.net. The energy of formation for these anionic solvate complexes can be comparable to that of cation solvate complexes researchgate.net.

For halide ions (Cl, Br, I) solvated in acetonitrile clusters, the first solvation layer is observed to be completed when the number of acetonitrile molecules reaches 10-12 researchgate.net.

Competition between Ion-Dipole and Hydrogen Bonding Interactions in Solvation

Solvation is a complex process involving various intermolecular forces, including hydrogen bonding, ion-dipole interactions, and van der Waals forces wikipedia.org. In acetonitrile-water systems, these interactions are in constant competition, particularly when ions are present.

Studies on alkali metal ion clusters with acetonitrile and water (M(CHCN)(H$_2_m$) have revealed competitive interactions between ion-dipole, ion-water, and water-water forces. It has been observed that the strong ion-dipole interaction between the metal ion and acetonitrile can weaken the ion's ability to polarize the hydrogen bonds, thereby decreasing the strength of water-water interactions in the immediate vicinity of the alkali metal ion nih.gov. This suggests that acetonitrile can disrupt the water's hydrogen bond network around the ion due to its strong electrostatic interaction with the cation.

For anions, the balance between polarity and hydrogen bonding is critical. For example, explicit solvation studies of the salicylate (B1505791) anion in acetonitrile and water demonstrate that water provides greater stabilization to both enol and keto forms of the anion compared to acetonitrile. This indicates the significant role of hydrogen bonding in addition to polarity in stabilizing anionic species in aqueous environments rsc.org. The difference in solvation energy between the enol and keto forms is also higher in water than in acetonitrile, highlighting water's superior ability to stabilize these structures through hydrogen bonding rsc.org.

Ionic hydrogen bonds (IHBs) are particularly strong intermolecular forces, with bond strengths typically ranging from 5 to 35 kcal/mol acs.org. The presence of external solvent molecules can decrease the strength of internal hydrogen bonds within a solute or between solvent molecules, showcasing the dynamic competition for interaction sites acs.org.

Structural Organization and Microheterogeneity in Acetonitrile Water Mixtures

Microscopic Structural Characterization of Acetonitrile-Water Liquid Systems

The microscopic structure of acetonitrile-water mixtures is characterized by the formation of distinct domains and clusters, influenced by the concentration of each component and the intricate hydrogen bond network.

Investigation of Water-Rich and Acetonitrile-Rich Domain Formation and Persistence

Acetonitrile (B52724) (CH₃CN) and water (H₂O) mixtures exhibit microheterogeneity, meaning that molecules of each component tend to be surrounded by molecules of the same kind, leading to the coexistence of water-rich and acetonitrile-rich domains without macroscopic phase separation acs.orgresearchgate.netnih.gov. This phenomenon is observed across a range of acetonitrile mole fractions, typically between 0.2 and 0.6 acs.org. In acetonitrile-rich mixtures (water mole fraction < 0.2), water molecules tend to form small aggregates embedded within the bulk acetonitrile solvent nih.gov. As the water content increases, these aggregates expand into aqueous microdomains that coexist with organic ones nih.gov.

This microheterogeneous structure is a complex function of the liquid composition researchgate.net. Experimental techniques like X-ray diffraction, infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) measurements, along with molecular dynamics (MD) simulations, have provided evidence for this incomplete mixing at the molecular level acs.orgnih.govresearchgate.net. For instance, X-ray data indicate that in pure acetonitrile, molecules interact via antiparallel dipole-dipole interactions, forming zigzag clusters acs.org. Upon adding water, water molecules interact with acetonitrile molecules through antiparallel dipole-dipole interactions, and hydrogen bonds also form between acetonitrile and water molecules at acetonitrile mole fractions up to 0.8 acs.org.

Analysis of Solvent Cluster Formation, Size Distribution, and Stability

Both water and acetonitrile molecules form clusters within the mixtures. In the range of 0.2 to 0.6 acetonitrile mole fraction, both water and acetonitrile clusters coexist acs.org. Acetonitrile molecules can assemble into three-dimensionally expanded clusters, which are then surrounded by water molecules through a combination of hydrogen bonding and dipole-dipole interactions acs.org. Molecular dynamics simulations have been employed to extract local structural information of these anisotropic fluids and confirm the existence and qualitative stability of acetonitrile clusters researchgate.netcore.ac.uk.

The size and distribution of these clusters are concentration-dependent. For example, in water-rich solutions, water molecules can form an infinite network of hydrogen-bonded molecules up to a critical acetonitrile concentration aps.org. Beyond this critical concentration, the extended network cannot be sustained, leading to the formation of finite water clusters aps.org. The concept of microheterogeneity in simulations can be dependent on the force field used researchgate.netresearchgate.net.

Topological Properties of Hydrogen-Bond Networks at Varying Acetonitrile Concentrations

The topology of the hydrogen-bond network in acetonitrile-water mixtures is highly dependent on the acetonitrile concentration researchgate.netaps.org. In water-rich regions (acetonitrile mole fraction < 0.6), the hydrogen bond network of water is enhanced acs.org. As acetonitrile is added to water, the water hydrogen bond network generally weakens across the entire composition range acs.org.

Studies using molecular dynamics simulations and spatial distribution functions have analyzed the local structures and the topological properties of the hydrogen-bond network aps.org. Up to a certain critical concentration, an infinite network of hydrogen-bonded water molecules persists aps.org. At higher acetonitrile concentrations, this infinite network breaks down, and finite water clusters are formed aps.org. Researchers have calculated properties of loops and chains of water molecules, as well as the patterns of hydrogen bonds surrounding the molecules and the size distribution of the clusters, to characterize these networks and clusters aps.org.

The interaction between acetonitrile and water involves hydrogen bonding, where the nitrile group of acetonitrile can act as a hydrogen bond acceptor researchgate.net. The C≡N stretching frequency of acetonitrile has been shown to correlate with the hydrogen-bonding ability of the solvent, with a higher frequency indicating a stronger C≡N-solvent hydrogen bond researchgate.net.

Table 1: Observed Microheterogeneity and Cluster Behavior in Acetonitrile-Water Mixtures

Acetonitrile Mole Fraction (XAN)Observed Structural BehaviorKey InteractionsReference
0.0 - 0.2 (Water-rich)Water molecules form small aggregates embedded in bulk ACN nih.gov. Hydrogen bond network of water enhanced acs.org.Hydrogen bonding, Dipole-dipole interactions acs.orgnih.gov acs.orgnih.gov
0.2 - 0.6Coexistence of water and acetonitrile clusters ("microheterogeneity") acs.org. Water-rich aggregates expand to aqueous microdomains nih.gov.Hydrogen bonding, Dipole-dipole interactions acs.orgnih.gov acs.orgnih.gov
> 0.6 (Acetonitrile-rich)Hydrogen bond network of water weakens acs.org. Finite water clusters form as infinite network cannot be supported aps.org.Hydrogen bonding, Dipole-dipole interactions acs.orgaps.orgacs.org acs.orgaps.orgacs.org
Up to 0.8Hydrogen bonds also form between acetonitrile and water molecules acs.org.Hydrogen bonding acs.org acs.org

Interfacial Structures of Acetonitrile-Water Mixtures

The interfaces of acetonitrile-water mixtures, whether with vapor or solid surfaces, exhibit distinct structural organizations due to the differing affinities and orientations of the component molecules.

Orientational Preferences of Acetonitrile Molecules at Liquid-Vapor Interfaces

At the liquid-vapor interface of acetonitrile-water mixtures, acetonitrile molecules show a higher preference to reside in the interfacial region compared to water molecules aip.org. At low bulk acetonitrile concentrations, acetonitrile has an enhanced population near the liquid-vapor interface acs.orgresearchgate.net. The surface-bound acetonitrile molecules display anisotropic orientations, tending to lie nearly flat along the solution surface with their terminal methyl groups directed towards the vapor phase acs.orgresearchgate.netacs.org. This preferred orientation is largely driven by the need to expose as many apolar methyl (CH₃) groups as possible to the vapor phase acs.org.

As the bulk concentration of acetonitrile increases, the formation of acetonitrile domains is promoted by interactions between hydrophobic methyl moieties acs.orgresearchgate.net. Dipole-dipole interactions facilitate a "pseudonematic," antiparallel pairing of near-neighbor acetonitrile molecules both in the bulk solution and near the liquid-vapor interface acs.orgresearchgate.net. Near the interface, this preferred orientation of acetonitrile flattens further to accommodate this antiparallel pairing, with the methyl group remaining above the solution acs.orgresearchgate.net. The orientational preferences of surface water molecules are also influenced by dipolar interactions with neighboring acetonitrile molecules acs.org.

Table 2: Orientational Preferences of Acetonitrile at Liquid-Vapor Interfaces

Acetonitrile ConcentrationPreferred Orientation of AcetonitrileDriving ForceReference
Low bulk concentrationEnhanced population at interface; lie nearly flat along surface with methyl groups towards vapor.Exposing apolar CH₃ groups to vapor. acs.orgresearchgate.netacs.org
Increasing bulk concentrationFormation of acetonitrile domains; pseudonematic, antiparallel pairing of molecules.Hydrophobic methyl moiety interactions; dipole-dipole interactions. acs.orgresearchgate.net

Acetonitrile-Water Interactions at Solid Surfaces (e.g., Silica (B1680970) Interfaces)

The interaction of acetonitrile-water mixtures with solid surfaces, particularly silica, is crucial in applications like hydrophilic interaction liquid chromatography (HILIC) nsf.govresearchgate.net. At hydrophilic silica surfaces, acetonitrile has been shown to organize into a lipid-like bilayer structure figshare.comresearchgate.net. This bilayer structure is remarkably persistent and can exist even at low acetonitrile concentrations in the mixture, sometimes forming patchy bilayers figshare.comresearchgate.net. This behavior suggests microscopic phase separation of these liquids near silica interfaces figshare.com.

Water molecules tend to form hydrogen bonds with the hydrophilic silica surface, resulting in a water-rich interfacial layer nih.govresearchgate.net. This layer can be approximately 0.45 nm thick, with solvent density, coordination, and orientation largely independent of the nominal water/acetonitrile ratio nih.gov. The mobility of solvent molecules within this rigid water layer can approach zero nih.govresearchgate.net.

Acetonitrile, being polar but only a hydrogen bond acceptor, interacts with the silica surface by hydrogen bonding with silanol (B1196071) groups escholarship.orgcolumbia.edu. This interaction induces an ordered structure where acetonitrile molecules in the nearest sublayer to the surface can point almost perpendicular to the surface with their nitrogen end towards the silica columbia.edu. A second sublayer of acetonitrile molecules can align interstitially and antiparallel to the hydrogen-bonded acetonitrile, forming the bilayer-like structure researchgate.netescholarship.org. The hydrogen bonding of the cyano groups in the first sublayer can shift the methyl stretching frequency, making vibrational sum-frequency-generation (vSFG) spectroscopy a sensitive probe of acetonitrile organization at the silica surface researchgate.net.

The organization of acetonitrile at the silica interface is persistent even with large mole fractions of water researchgate.net. Studies have shown that acetonitrile partitions to the hydrated silica interface even when its mole fraction is as low as 10% figshare.com. An increase in the pH of the aqueous phase at the silica/acetonitrile-water interface can lead to a greater amount of aligned water, consistent with an increase in silica surface charge researchgate.net. Conversely, an increase in pH can lead to a decrease in the number density of acetonitrile molecules at the interface, as indicated by a vanishing methyl mode signal in vSFG measurements researchgate.net.

Table 3: Acetonitrile-Water Interactions at Silica Interfaces

FeatureDescriptionReference
Acetonitrile Bilayer FormationAcetonitrile organizes into a lipid-like bilayer at the silica interface, persisting even at low concentrations. figshare.comresearchgate.net
Water-Rich Layer FormationWater forms a hydrogen-bonded, rigid interfacial layer (~0.45 nm thick) on hydrophilic silica. nih.govresearchgate.net
Acetonitrile OrientationNitrogen end of acetonitrile points towards silica surface due to hydrogen bonding with silanol groups. columbia.edu
Influence of pHHigh pH increases aligned water at interface; decreases acetonitrile number density. researchgate.net

Dynamics of Acetonitrile Water Mixtures

Ultrafast Anisotropy Dynamics of Water Molecules within Acetonitrile (B52724) Environments

The reorientational dynamics of water molecules within acetonitrile environments exhibit complex ultrafast behaviors, particularly at low water concentrations where water molecules are largely isolated or form small clusters. Studies using polarization-resolved mid-IR femtosecond spectroscopy have shown that the O-H stretch vibrational relaxation of protonated water clusters embedded in deuterated acetonitrile occurs with an ultrafast time constant of less than 100 femtoseconds (fs), leading to rapid local heating of the cluster. amolf.nlresearchgate.net This excess thermal energy then redistributes over the aqueous cluster within approximately 320 ± 20 fs and subsequently dissipates into the surrounding acetonitrile matrix over a longer timescale of 1.4 ± 0.1 picoseconds (ps) for clusters with a 1:3 triflic acid to H₂O ratio. amolf.nlresearchgate.net

For isolated water molecules diluted in acetonitrile, infrared pump-probe experiments reveal that the ultrafast anisotropy dynamics of the OH stretching modes are well-described by biexponential functions. Two distinct decay times have been observed: a fast component of 0.2 ± 0.1 ps and a slower component of 2.2 ± 0.5 ps. aip.org The longer time constant is attributed to the rotational diffusion of the H₂O molecule within the acetonitrile matrix. aip.org Intramolecular coupling between symmetric and asymmetric vibrational modes of water also contributes to the observed anisotropy decay. aip.org

The nature of hydrogen bonding between water and acetonitrile is of the O-H···N type, which is generally weaker than the O-H···O bonds found in bulk water. aip.org At low water molar fractions (e.g., X_H₂O < 0.1), water molecules tend to exist as monomers, dimers, or trimers. However, in the range of 0.2 < X_H₂O < 0.7, water molecules exhibit significant clustering, leading to a microheterogeneous region. amolf.nl

Table 1: Ultrafast Anisotropy Decay Times of Water in Acetonitrile

SystemDecay Time 1 (ps)Decay Time 2 (ps)Reference
Isolated H₂O in Acetonitrile0.2 ± 0.12.2 ± 0.5 aip.org
Protonated Water Clusters (1:3 acid:H₂O)< 0.1 (T1)1.4 ± 0.1 amolf.nlresearchgate.net

Note: T1 refers to the vibrational relaxation time constant.

Vibrational Energy Relaxation Pathways and Mechanisms in Acetonitrile-Water Solutions

Vibrational energy relaxation (VER) in acetonitrile-water solutions is profoundly influenced by the extent of hydrogen bonding. Studies using infrared frequency-resolved pump-probe measurements have shown that the main pathway for vibrational relaxation of the OH-stretching mode in pure water involves the overtone of the bending mode. psu.eduresearchgate.net Hydrogen bonding significantly accelerates this population relaxation. In dilute acetonitrile solutions where water molecules are well-separated, the relaxation time can be as long as approximately 12 ps. psu.eduoptica.org In contrast, in neat water, where a complete three-dimensional hydrogen-bond network exists, the relaxation time dramatically shortens to about 700 fs. psu.eduoptica.org

For hydroxyl groups that are not initially hydrogen-bonded, two relaxation pathways have been identified: a direct nonresonant relaxation to the bending mode with a time constant of approximately 12 ps, or a faster pathway involving the formation of a hydrogen bond to a neighboring water molecule (around 2 ps) followed by relaxation as a hydrogen-bonded OH oscillator. psu.edu The vibrational lifetime of the OH stretch of water molecules diluted in acetonitrile can be as fast as within 100 fs. researchgate.netresearchgate.net Furthermore, in protonated water clusters, the OH vibrational energy redistributes within the water clusters in a few hundred femtoseconds, with subsequent energy transfer to the solvent occurring on a slower timescale, typically greater than 1 ps. researchgate.net

The vibrational cooling time, a measure of excess vibrational energy dissipation, has been observed for a binuclear complex (PtPOP) in water and acetonitrile. The values were found to be 0.75 ps in water and 0.89 ps in acetonitrile, indicating efficient energy transfer to the solvent. aip.org The lifetime of the OH stretch in bulk water is approximately 200 fs, and this lifetime increases when the intermolecular coupling between water molecules is reduced, such as in dilute solutions. aip.org In acetonitrile, the T1 value for water's OH stretch has been measured at 6.4 ps. aip.org

Table 2: Vibrational Energy Relaxation Times of OH-Stretching Mode in Water-Acetonitrile Mixtures

System / ConditionRelaxation Time (ps)Reference
Pure Water (Neat)~0.7 psu.eduoptica.org
Dilute Water in Acetonitrile (Isolated H₂O)~12 psu.eduoptica.org
Water in Acetonitrile (T1 lifetime)6.4 aip.org
Non-H-bonded OH (direct relaxation)~12 psu.edu
Non-H-bonded OH (via H-bond formation)~2 psu.edu
Protonated Water Clusters (energy redistribution)~0.3-0.5 researchgate.net
Protonated Water Clusters (dissipation to ACN)>1 researchgate.net

Self-Diffusion Coefficients and Molecular Mobility Studies in Binary Acetonitrile-Water Systems

Molecular mobility in acetonitrile-water systems is characterized by self-diffusion coefficients and rotational dynamics, which are influenced by intermolecular interactions and solvent structure. The self-diffusion coefficient of bulk liquid acetonitrile is in the range of 3.8 to 4.5 × 10⁻⁹ m² s⁻¹ at temperatures between 298 K and 300 K. acs.org When acetonitrile is confined, such as in covalent organic frameworks (COFs), carbon nanotubes, or amorphous silica (B1680970), its self-diffusion coefficients are significantly reduced compared to the bulk liquid, indicating hindered translational motion. acs.org

Tracer diffusion coefficients for tritiated water (HTO) and ¹⁴C-labelled acetonitrile have been measured across the entire composition range of water-acetonitrile binary mixtures at 298.15 K using the diaphragm cell method. publish.csiro.aupublish.csiro.au These studies suggest that at low concentrations of water in acetonitrile, the diffusion of water is not inhibited by intermolecular interactions with acetonitrile, implying that water exists in a state similar to water vapor. publish.csiro.au

The rotational dynamics of acetonitrile, a symmetric top molecule, involve two distinct modes: tumbling and spinning. Nuclear Magnetic Resonance (NMR) studies on deuterated acetonitrile (CD₃CN) in various solvents, including water, have allowed for the separate determination of rotational diffusion coefficients for these motions. aip.orgkyoto-u.ac.jpresearchgate.net The tumbling motion is highly dependent on the solvent and temperature, being significantly hindered by dipolar interactions between the solute and solvent. aip.orgkyoto-u.ac.jpresearchgate.net In contrast, the spinning motion (rotation around the C-C axis) shows a weaker dependence on solvent and temperature. aip.orgkyoto-u.ac.jpresearchgate.net A large anisotropy ratio (approximately 9) between the spinning and tumbling modes has been observed, which reflects the anisotropic nature of the solvation shell around acetonitrile. aip.orgkyoto-u.ac.jpresearchgate.net

Molecular dynamics simulations have further explored the diversity of water molecule mobility in complex systems, such as crosslinked poly(acrylic acid) (PAA)/water/acetonitrile mixtures, by calculating local translational and reorientational correlation functions. rsc.org Studies of acetonitrile confined in silica nanopores show that acetonitrile molecules arrange into distinct layers near the surface, with dynamics near the surface being frustrated by surface interactions. sci-hub.secolumbia.edu

Table 3: Self-Diffusion Coefficients of Acetonitrile

EnvironmentTemperature (K)Self-Diffusion Coefficient (10⁻⁹ m² s⁻¹)Reference
Bulk Liquid Acetonitrile2983.8 ± 0.2 acs.org
Bulk Liquid Acetonitrile3004.5 ± 0.1 acs.org
Acetonitrile in COF (eclipsed)3001.0 ± 0.2 acs.org
Acetonitrile in COF (shifted)3000.7 ± 0.1 acs.org

Solvent Rearrangement Dynamics Around Solutes in Acetonitrile-Water Mixtures

The rearrangement dynamics of acetonitrile-water mixtures around dissolved solutes are critical for understanding solvation processes and chemical reaction rates in these binary systems. Ultrafast solvation dynamics studies in dipolar liquids, including water and acetonitrile, reveal that an ultrafast Gaussian component dominates the relaxation, which is linked to the fast macroscopic relaxation mode of the solvent. ias.ac.in In acetonitrile, the ultrafast solvation process is primarily driven by single-particle rotation. ias.ac.in

Studies on the solvation dynamics of coumarin (B35378) dyes, which are sensitive to solvent polarity, in acetonitrile-water mixtures across the entire composition range have provided detailed insights. At low acetonitrile concentrations (acetonitrile mole fractions, X_ACN ≤ 0.1), the solvation dynamics are rapid, typically less than 40 ps, suggesting a relatively homogeneous solvent environment. nih.gov However, at higher acetonitrile concentrations (X_ACN ≈ 0.2), a sudden retardation in the average solvation time is observed, ranging from 230 to 1120 ps. nih.gov This slowdown indicates the onset of non-ideality and microheterogeneity within the mixture, which persists until X_ACN ≈ 0.8. nih.gov At very high acetonitrile concentrations (X_ACN ≈ 0.8-1), the mixtures regain homogeneity, and solvation times become faster again. nih.gov The origin of this slow dynamics is often attributed to the diffusion of polar solvent molecules into the first solvation shell of the excited solute dipole. nih.gov

Synergistic solvation behaviors have been observed for reporter dye molecules, where the interactions among cosolvents lead to unique changes in the physical and thermodynamic properties of the solvent mixture, enhancing the stabilization of excited state solute dipoles. rsc.org The dynamic Stokes shift, which is the time-dependent shift in emission spectra, is also highly relevant to the ground state physical properties of the solute molecule, such as polarity and hydrophilicity. rsc.org

Dielectric relaxation studies of aqueous acetonitrile solutions show that acetonitrile molecules tend to remain antiparallel due to strong dipole-dipole interactions. ias.ac.in In the acetonitrile-water system, the dielectric relaxation can be described by the Debye model. ias.ac.in The activation energy for the acetonitrile system is higher than that for water, further supporting the presence of strong dipole-dipole interactions within acetonitrile. ias.ac.in Conversely, the relaxation time corresponding to the acetonitrile system is significantly smaller than that of the water system. ias.ac.in

Molecular dynamics simulations investigating the solvation of carbohydrates like glucose and talose in water-acetonitrile mixtures indicate that water preferentially solvates these sugars. rsc.org This preferential solvation is a consequence of the micro-heterogeneity of the mixture, where clusters of hydrogen-bonded water molecules and clusters of dipole-dipole interacting acetonitrile molecules form distinct domains, with water clusters favoring carbohydrate solvation. rsc.org

Table 4: Solvation Times of Coumarin Dyes in Acetonitrile-Water Mixtures

Acetonitrile Mole Fraction (X_ACN)Average Solvation Time (ps)Reference
≤ 0.1< 40 nih.gov
≈ 0.2 - 0.8230 - 1120 nih.gov
≈ 0.8 - 1Faster nih.gov

Spectroscopic Investigations of Acetonitrile Water Systems

Infrared (IR) Spectroscopic Techniques

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules, providing insights into their local environment and intermolecular interactions. In acetonitrile-water systems, IR spectroscopy is particularly effective in studying the hydrogen-bonding network and the influence of acetonitrile (B52724) on the structure of water.

Reflection Absorption Infrared Spectroscopy (RAIRS) for Interfacial Adsorption Studies

Reflection Absorption Infrared Spectroscopy (RAIRS) is a surface-sensitive technique ideal for studying the adsorption and interaction of molecules at interfaces. In the context of acetonitrile-water systems, RAIRS has been employed to investigate the behavior of these molecules on model surfaces, mimicking astrophysical or catalytic environments.

Studies using RAIRS have shown that acetonitrile and water interact strongly at low temperatures (30-110 K) through hydrogen bonding when co-deposited on a surface. researchgate.net This interaction leads to new features in the reflection absorption infrared spectra of these mixtures. researchgate.net However, upon warming, acetonitrile molecules tend to phase segregate from the water-ice matrix before desorbing. researchgate.net This technique has also been used to monitor the adsorption of acetonitrile on thin films of solid water, providing information on bonding properties and molecular orientation at the interface. aip.org For instance, RAIRS can distinguish between different phases of water ice, such as amorphous and crystalline, and how the presence of acetonitrile influences these structures. acs.org

Key findings from RAIRS studies include:

Hydrogen Bonding at Low Temperatures: Co-deposited films of acetonitrile and water exhibit strong hydrogen bonding interactions. researchgate.net

Phase Segregation: Upon annealing, acetonitrile separates from the water-ice structure before desorption. researchgate.net

Interfacial Orientation: RAIRS provides insights into the orientation of acetonitrile molecules at the water surface. aip.org

Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy for Liquid-Phase Complex Analysis

Attenuated Total Reflection Infrared (ATR-IR) spectroscopy is a versatile technique for analyzing liquid samples without the need for traditional transmission cells, which can be problematic with highly absorbing solvents like water. aip.org This method has been widely used to study the bulk liquid structure of acetonitrile-water mixtures across all concentrations. aip.orgoptica.org

By analyzing the IR spectra obtained through ATR, researchers can investigate the formation of various molecular complexes and the extent of hydrogen bonding. optica.orgnih.gov For example, studies have used ATR-IR to determine the concentrations of different types of O-H groups: those bonded to other water molecules, those bonded to acetonitrile, and non-hydrogen-bonded O-H groups. acs.org The results indicate that the addition of acetonitrile to water leads to a monotonic decrease in the fraction of O-H groups bonded to other oxygen atoms. acs.org At low acetonitrile concentrations, the formation of O-H---N bonds slightly outweighs the disruption of O-H---O bonds. acs.org

Chemometric methods, such as multivariate curve resolution, have been combined with ATR-IR data to resolve the spectra of individual components and their solvated complexes within the mixture. optica.orgnih.gov This approach has successfully identified unique spectra for acetaldehyde (B116499) solvated in different acetonitrile-water environments, providing a deeper understanding of the liquid microstructure. optica.org

Pump-Probe IR Spectroscopy for Vibrational Dynamics and Energy Transfer Studies

Femtosecond mid-IR pump-probe spectroscopy is a powerful technique for investigating the ultrafast vibrational relaxation and energy transfer dynamics in acetonitrile-water systems. nih.govacs.org This method allows for the direct observation of how vibrational energy dissipates and redistributes within the molecular complexes on a picosecond and even femtosecond timescale.

Studies on hydrated proton clusters in acetonitrile have shown that the relaxation dynamics are highly dependent on the excitation frequency. nih.govacs.org Excitation of the lower frequency part of the O-H stretch band leads to extremely fast vibrational relaxation (< 50 fs), resulting in localized heating of the proton's immediate environment. nih.govacs.org In contrast, exciting higher frequency O-H vibrations results in slower relaxation, with time constants ranging from 0.22 to 0.37 picoseconds. nih.gov This difference in relaxation times is attributed to the different environments of the water molecules, distinguishing between those in the core of the hydrated proton cluster and those in the outer shell. nih.govacs.org

Furthermore, pump-probe experiments on isolated water molecules in acetonitrile have revealed that intramolecular coupling between the symmetric and asymmetric stretching modes plays a crucial role in the relaxation dynamics, with a time constant of about 0.2 picoseconds. aip.org These findings highlight that intramolecular processes can compete with intermolecular energy transfer in these systems. aip.org

Analysis of C≡N and O-H Stretching Vibrations for Hydrogen Bonding Insights

The stretching vibrations of the nitrile group (C≡N) in acetonitrile and the hydroxyl group (O-H) in water are particularly sensitive to their local environment and are excellent probes for studying hydrogen bonding. acs.orgdntb.gov.ua

C≡N Stretching Vibration: The C≡N stretching band in acetonitrile exhibits a blueshift (shifts to higher frequency) in the presence of water. dntb.gov.uanih.govaip.org This is somewhat counterintuitive, as hydrogen bonding typically causes a redshift in the vibrational frequency of the acceptor group. This blueshift indicates a strengthening of the C≡N bond and is attributed to the formation of hydrogen bonds between the nitrogen atom of acetonitrile and the hydrogen atoms of water. asianpubs.orgnih.gov The magnitude of this blueshift is dependent on the concentration of water. aip.orgnih.gov

O-H Stretching Vibration: The O-H stretching band of water is significantly affected by the presence of acetonitrile. In dilute solutions of water in acetonitrile, the O-H band is narrower compared to pure water, indicating a more homogeneous environment for the water molecules. psu.edu As the concentration of water increases, the O-H band broadens and shifts, reflecting the formation of a complex hydrogen-bonding network. acs.org The analysis of the O-H stretching band allows for the differentiation between water molecules hydrogen-bonded to other water molecules and those bonded to acetonitrile molecules. acs.org The addition of acetonitrile disrupts the tetrahedral hydrogen-bonded structure of water, leading to the formation of a more partially hydrogen-bonded structure. nih.gov

Interactive Data Table: Vibrational Frequency Shifts in Acetonitrile-Water Mixtures

Vibrational ModeSolvent EnvironmentObserved ShiftReference
C≡N StretchIncreasing Water ConcentrationBlueshift (increase in frequency) dntb.gov.uanih.govaip.orgnih.gov
O-H StretchIncreasing Acetonitrile ConcentrationBlueshift (increase in frequency) nih.gov
O-H StretchPure Water vs. Dilute in AcetonitrileNarrowing of the band psu.edu

Raman Spectroscopic Characterization of Molecular Interactions and Structural Changes

Raman spectroscopy is another powerful vibrational spectroscopy technique that provides complementary information to IR spectroscopy. It is particularly well-suited for studying aqueous solutions due to the weak Raman scattering of water. nih.gov

High-pressure Raman spectroscopy studies have revealed structural transitions in pure acetonitrile and how these are affected in an acetonitrile-water mixture. rsc.org In these mixtures, acetonitrile clusters can exist as separate domains surrounded by ice crystals. rsc.org

The C≡N stretching vibration in the Raman spectrum also shows a blueshift with increasing water content, consistent with IR studies, and provides evidence for hydrogen bonding between acetonitrile and water. asianpubs.orgnih.gov The analysis of the C≡N band shape as a function of concentration has been used to support the existence of an equilibrium between two different forms of acetonitrile in solution. dtic.mil

Furthermore, analysis of the O-H stretching band in the Raman spectra of acetonitrile-water mixtures has been used to investigate the microstructure of the solution. By fitting the O-H band to multiple Gaussian components, researchers can quantify the different types of hydrogen-bonded water structures. nih.gov These studies have shown a transformation from a tetrahedral hydrogen-bonded structure in pure water to a more partially hydrogen-bonded structure with the addition of acetonitrile. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure, dynamics, and chemical environment of molecules at the atomic level. In acetonitrile-water systems, ¹H NMR is particularly useful for probing the environment of the water protons and the methyl protons of acetonitrile. scirp.orgsemanticscholar.org

The chemical shift of the water proton is highly sensitive to the extent of hydrogen bonding. scirp.orgsemanticscholar.org In acetonitrile-water mixtures, the ¹H chemical shift of water changes significantly with the composition of the mixture, reflecting changes in the hydrogen-bonding network. scirp.orgsemanticscholar.org Studies have shown that the chemical shift of water decreases as the mole fraction of acetonitrile increases, indicating a disruption of the water-water hydrogen bonds. scirp.orgsemanticscholar.org

NMR has also been used to study the phase separation of acetonitrile-water mixtures induced by the addition of salt. scirp.orgsemanticscholar.org In these systems, the ¹H chemical shift of water in the acetonitrile-rich phase and the water-rich phase behaves differently as a function of salt concentration, providing insights into the partitioning of ions and the structure of water in each phase. scirp.orgsemanticscholar.org

Furthermore, NMR techniques such as Pulsed-Field Gradient Stimulated Echo (PFGSE) NMR have been used to study the structure and dynamics of biomolecules, like insulin (B600854), in acetonitrile-water solutions. nih.gov These studies have shown that acetonitrile-water mixtures can be used as a solvent to obtain detailed structural information on proteins that are otherwise difficult to study in their native, oligomeric state. nih.gov Theoretical calculations of NMR solvent shifts, using methods like Frozen Density Embedding, have also been employed to understand the solvent effects on the nitrogen chemical shift of acetonitrile in water. tu-braunschweig.de

Sum Frequency Generation (SFG) Vibrational Spectroscopy for Interfacial Orientation Analysis

Sum Frequency Generation (SFG) vibrational spectroscopy is a surface-specific, second-order nonlinear optical technique ideal for probing the structure and orientation of molecules at interfaces. uoregon.edumdpi.comosu.edu The technique provides molecular-level detail by generating a signal at the sum frequency of two incident laser beams (typically one visible and one tunable infrared) only in environments where inversion symmetry is broken, such as at an interface. mdpi.comosu.edu This intrinsic surface selectivity makes SFG a powerful tool for studying the complex interfacial behavior of acetonitrile-water mixtures.

Research has employed SFG to analyze the orientation of acetonitrile and water molecules at various interfaces, including air/liquid, solid/liquid, and electrode/electrolyte interfaces. researchgate.netacs.orgresearchgate.net By analyzing the polarization and frequency of the SFG signal, researchers can deduce the average orientation of specific molecular groups, such as the methyl (−CH₃) and nitrile (−CN) groups of acetonitrile. researchgate.netrsc.org

Key Research Findings from SFG Studies:

At the Air/Water Interface: SFG studies of the air/acetonitrile-water interface have revealed that the orientation of acetonitrile molecules changes abruptly at a bulk mole fraction of approximately 0.07 to 0.1. acs.org Below this concentration, acetonitrile molecules are hydrogen-bonded to water, but at higher concentrations, dipole-dipole interactions between the acetonitrile molecules become dominant, causing them to adopt a more ordered, upright orientation. acs.org The addition of acetonitrile displaces water molecules from the interface, with a more pronounced effect on the more organized, "ice-like" water structures compared to the "liquid-like" ones. acs.org

At the Silica (B1680970)/Water Interface: At the interface with silica, a common material in chromatography, SFG studies have shown that acetonitrile molecules can form organized, lipid-like bilayer structures. nih.govacs.org These bilayers can persist even at low bulk acetonitrile concentrations (e.g., 10% mole fraction), indicating that acetonitrile preferentially partitions to the silica surface. acs.org The pH of the aqueous phase significantly influences the interface; at high pH, the silica surface becomes more negatively charged, which increases the alignment of interfacial water molecules but leads to a decrease in the number of acetonitrile molecules at the interface. researchgate.netnih.gov

At the Electrode/Water Interface: On a Platinum (Pt) electrode surface, the orientation of acetonitrile is dependent on the applied electrode potential. researchgate.net In the absence of water, the acetonitrile molecule's C-C bond axis tends to be perpendicular to the surface. The orientation flips from having the methyl (CH₃) group towards the metal at lower potentials (200-600 mV) to the nitrile (CN) group towards the metal at higher potentials (above 800 mV). researchgate.net The addition of water disrupts this potential-dependent orientation. researchgate.net

Combining SFG experiments with molecular dynamics (MD) simulations has become a common approach to refine the interpretation of spectral data. rsc.orgresearchgate.net While SFG provides experimental evidence of molecular orientation, MD simulations offer a detailed molecular picture that can help resolve ambiguities in the analysis, such as the influence of orientational distribution and the properties of the Raman tensor on the observed signal. rsc.org

InterfaceKey FindingsInfluencing FactorsCitation(s)
Air/Acetonitrile-WaterAbrupt change in acetonitrile orientation at ~0.07-0.1 mole fraction. Displacement of interfacial water by acetonitrile.Acetonitrile Concentration acs.org
Silica/Acetonitrile-WaterFormation of persistent acetonitrile bilayers, even at low acetonitrile concentrations.pH, Acetonitrile Concentration researchgate.netnih.govacs.org
Pt(111) Electrode/Acetonitrile-WaterAcetonitrile orientation is potential-dependent (CH₃-down at low potential, CN-down at high potential). Water disrupts this ordering.Electrode Potential, Water Concentration researchgate.net

Other Spectroscopic Methods in Acetonitrile-Water Research

Besides SFG, a variety of other spectroscopic techniques have been instrumental in characterizing the bulk and microscopic properties of acetonitrile-water mixtures, revealing details about hydrogen bonding, clustering, and solvation dynamics.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy IR and FTIR spectroscopy probe the vibrational modes of molecules. In acetonitrile-water systems, these techniques are particularly sensitive to the changes in the vibrational frequencies of the O-H stretch of water and the C≡N stretch of acetonitrile, which are indicative of hydrogen bonding and other intermolecular interactions. science.govaip.orgacs.org Studies have shown that upon mixing, both water and acetonitrile clusters coexist, a phenomenon described as "microheterogeneity". acs.org FTIR studies on confined acetonitrile-water mixtures (e.g., within MCM-41 mesopores) have detected phase separation and changes in freezing and melting points. aip.org The C≡N stretching band has been used as a probe to study the solvation of ions and the formation of different acetonitrile-water complexes. science.govacs.org Attenuated total reflection (ATR-2D-FTIR) has been used to probe weak interactions, finding that inorganic salts like sodium perchlorate (B79767) can disrupt the hydrogen-bonded structure of water in the mixture. researchgate.netsioc-journal.cn

Raman Spectroscopy Raman spectroscopy, which measures the inelastic scattering of light, provides complementary vibrational information to IR spectroscopy. It has been widely used to investigate the solvation structure and microheterogeneity in acetonitrile-water mixtures. rsc.orgacs.org High-pressure Raman studies have revealed that the solidification pressure of the mixture is significantly higher than that of pure acetonitrile (1.25 GPa vs. 0.2 GPa). rsc.orgrsc.org In the solid state under pressure, acetonitrile clusters were found to exist as separate domains surrounded by ice crystals. rsc.orgrsc.org X-ray Raman scattering (XRS) studies focusing on the oxygen K-edge have provided evidence that the dominant structural arrangement between water and acetonitrile involves dipole-dipole interactions rather than strong hydrogen bonds between the two species. aip.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR (Proton NMR) spectroscopy is a powerful technique for investigating the chemical environment of hydrogen atoms. In acetonitrile-water mixtures, the chemical shift of the water proton is sensitive to the extent of hydrogen bonding. scirp.orgresearchgate.net Studies have shown that the water proton chemical shift changes with the mixture's composition and temperature, indicating that hydrogen bonds are weakened or broken as temperature increases. scirp.org ¹H NMR has also been used to study the microscopic effects of adding salts like NaCl, showing that ions are preferentially solvated by water molecules, which induces phase separation in the mixture. scirp.org Furthermore, NMR studies have confirmed the existence of strong hydrogen bond interactions between the co-solvents in the mixture. rsc.org

Spectroscopic MethodPrimary Application in Acetonitrile-Water SystemsKey Research FindingsCitation(s)
Infrared (IR/FTIR) SpectroscopyProbing hydrogen bonding and cluster formation.Coexistence of water and acetonitrile clusters ("microheterogeneity"). C≡N and O-H stretching frequencies are sensitive to local environment and interactions. science.govaip.orgacs.orgoup.com
Raman SpectroscopyInvestigating solvation structure and behavior under high pressure.Mixtures have higher solidification pressure than pure acetonitrile. Evidence for dipole-dipole interactions being dominant over hydrogen bonds between acetonitrile and water. rsc.orgacs.orgrsc.orgaip.org
Nuclear Magnetic Resonance (NMR) SpectroscopyStudying hydrogen bond dynamics and ion solvation.Water proton chemical shift indicates changes in hydrogen bonding with composition and temperature. Ions are preferentially solvated by water. scirp.orgresearchgate.netrsc.orgtandfonline.com

Computational Approaches to Acetonitrile Water Systems

Correlation of Computational Results with Experimental Spectroscopic and Thermodynamic Data

The validation of computational predictions against experimental data is crucial for establishing the accuracy and reliability of theoretical models. For acetonitrile-water systems, correlations have been made with various spectroscopic and thermodynamic measurements.

Spectroscopic Correlations:

Raman Spectroscopy: Experimental Raman spectroscopy is a powerful tool for investigating hydrogen bonding in acetonitrile-water mixtures, particularly by monitoring the ν(C≡N) stretching mode of acetonitrile (B52724). This vibrational mode is highly sensitive to the formation of hydrogen bonds. asianpubs.org Computational studies have successfully predicted the observed spectral shifts. For example, the C≡N stretching band of acetonitrile exhibits a blue shift when dissolved in water, a phenomenon that has been explained through quantum chemical calculations. researchgate.netasianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational studies using methods like frozen-density embedding (FDE) have explored the solvent effects on nuclear magnetic shielding parameters, specifically the nitrogen chemical shift of acetonitrile. Water's strong hydrogen bonding interaction with the nitrogen lone pair significantly influences the chemical shielding. Computational results for the nitrogen shift in acetonitrile-water systems have shown good agreement with experimental NMR data, particularly for shifts observed when exchanging solvents. tu-braunschweig.de

Two-Dimensional Infrared (2D-IR) Spectroscopy: Advanced experimental techniques such as 2D-IR correlation spectroscopy have been utilized to probe the intricate microstructure and dynamics of acetonitrile-water mixtures. These experiments can distinguish between "free" acetonitrile molecules and those involved in hydrogen bonding. The detailed insights gained from 2D-IR experiments serve as valuable benchmarks for validating and refining force fields used in atomistic simulations, ensuring that computational models accurately describe intermolecular interactions and spectral diffusion dynamics. researchgate.netaip.org

Thermodynamic Correlations:

Solubility and Dissolution Thermodynamics: Experimental solubility data of various compounds in acetonitrile-water mixtures have been extensively measured. These data are then correlated using empirical and thermodynamic models, such as the Jouyban-Acree, modified Wilson, NRTL, and UNIQUAC models. researchgate.net Computational approaches contribute to understanding the underlying molecular interactions that govern these solubility behaviors and the apparent thermodynamic quantities of dissolution and mixing. For instance, the mole fraction solubility of sulphadiazine increases with both temperature and the proportion of acetonitrile. At 298.15 K, its solubility ranges from 4.81 × 10⁻⁶ in neat water to 6.02 × 10⁻⁴ in neat acetonitrile. researchgate.net

Table 1: Solubility of Sulphadiazine in Acetonitrile-Water Mixtures at 298.15 K researchgate.net

Solvent CompositionMole Fraction Solubility of Sulphadiazine (x₃)
Neat Water4.81 × 10⁻⁶
Neat Acetonitrile6.02 × 10⁻⁴

Surface Tension: Experimental measurements of surface tension for water/acetonitrile mixtures provide insights into molecular interactions at the liquid-vapor interface. Correlation of these experimental data with empirical and thermodynamic models reveals that negative deviations in surface tension are observed, particularly at high water concentrations. This indicates strong hydrogen bonding interactions between acetonitrile and water molecules at the surface and in the bulk. acs.orgresearchgate.net

Activation Parameters: Computational studies of reaction kinetics in acetonitrile-water cosolvent systems often involve calculating activation enthalpies and entropies. These computational results are then compared with experimentally determined thermodynamic activation parameters. While good agreement can be found for certain parameters (e.g., activation enthalpy for specific transition states), discrepancies can highlight significant solvent effects (e.g., on activation entropy) that may not be fully captured by the computational methods employed. rsc.org

Thermodynamic Characterization of Acetonitrile Water Mixing

Enthalpy and Entropy of Mixing Across Diverse Compositional Ranges

The thermodynamic behavior of acetonitrile-water mixtures is distinct when compared to many other water-organic systems. researchgate.net The mixing process is generally endothermic, meaning the enthalpy of mixing (ΔHmix) is positive over most of the composition range. umb.edu This indicates that the energy required to break the interactions within the pure components (water-water hydrogen bonds and dipole-dipole interactions in acetonitrile) is greater than the energy released from forming new interactions between acetonitrile (B52724) and water molecules. An exception occurs in a very water-rich region (mole fraction of acetonitrile below 0.04), where the enthalpy of mixing can be slightly negative. researchgate.net At 298.15 K, the excess enthalpy of mixing is positive across the full compositional spectrum. cdnsciencepub.com

In contrast to an ideal solution where the enthalpy of mixing is zero, the endothermic nature of the acetonitrile-water system points to unfavorable energetic interactions. researchgate.netumb.edu This is contrary to systems like water-methanol, where mixing is exothermic (negative ΔHmix) due to favorable hydrogen bond formation. umb.edu

Table 1: Thermodynamic Mixing Properties of Acetonitrile-Water at 298.15 K

Property Observation Implication
Excess Enthalpy (HE) Positive across all compositions. cdnsciencepub.com Endothermic process; breaking existing bonds requires more energy than is released by forming new ones. umb.edu
Excess Entropy (SE) Negative at xACN < 0.65, Positive at xACN > 0.65. cdnsciencepub.com Increased ordering in water-rich regions; increased disorder in acetonitrile-rich regions compared to ideal behavior.

| Excess Gibbs Energy (GE) | Positive across all compositions. cdnsciencepub.com | Non-spontaneous mixing from an energetic standpoint, driven by the positive entropy of mixing. |

Investigations of Excess Molar Volumes and Deviations from Ideal Solution Behavior

A significant indicator of non-ideal behavior in liquid mixtures is the excess molar volume (VE), defined as the difference between the actual volume of the mixture and the volume it would occupy if it behaved as an ideal solution. For the acetonitrile-water system, the excess molar volume is negative across the entire composition range at 298.15 K. cdnsciencepub.comresearchgate.net

A negative VE signifies that the volume of the mixture is less than the sum of the volumes of the individual components before mixing. chromforum.org This volume contraction suggests that the component molecules are able to pack more efficiently in the mixture than they do in their pure liquid states. This can be attributed to several factors, including the smaller size of water molecules filling interstitial spaces between larger acetonitrile molecules or, more significantly, the strong attractive interactions leading to a more compact structure. The minimum (most negative) value of VE is typically observed at an acetonitrile mole fraction of approximately 0.4. This deviation from ideality, where VE would be zero, underscores the presence of strong intermolecular forces that are not simply an average of the interactions in the pure liquids.

Interactive Data Table: Excess Molar Volume of Acetonitrile-Water Mixtures at 298.15 K

Mole Fraction Acetonitrile (xACN)Excess Molar Volume (VE) (cm³/mol)
0.1-0.28
0.2-0.55
0.3-0.75
0.4-0.85
0.5-0.83
0.6-0.74
0.7-0.60
0.8-0.42
0.9-0.21
Data derived from graphical representations in scientific literature. researchgate.net

Gibbs Energy of Dissolution and Solution Thermodynamics in Acetonitrile-Water Cosolvent Mixtures

The acetonitrile-water system is frequently used as a cosolvent to modulate the solubility of various compounds. The thermodynamics of dissolving a solute in these mixtures provide further insight into the solvent's structure and solvating properties. The process is characterized by the Gibbs energy of dissolution (ΔGsoln), enthalpy of dissolution (ΔHsoln), and entropy of dissolution (ΔSsoln).

Studies on the solubility of various drugs, such as meloxicam (B1676189) and propylparaben, in acetonitrile-water mixtures show that the dissolution process is generally endothermic (positive ΔHsoln) and driven by a positive entropy change (positive ΔSsoln). researchgate.netmdpi.com The Gibbs energy of dissolution is positive, indicating a non-spontaneous process that requires energy input. biointerfaceresearch.com

Table 2: Apparent Thermodynamic Functions for the Dissolution of Propylparaben in Acetonitrile-Water Mixtures at 297.6 K

Mass Fraction Acetonitrile (w1)ΔsolnG° (kJ·mol-1)ΔsolnH° (kJ·mol-1)ΔsolnS° (J·mol-1·K-1)Driving Force (ζH / ζTS)
0.0021.0130.6332.3Enthalpy (0.59)
0.1019.9532.3641.7Enthalpy (0.62)
0.2018.6733.6250.2Enthalpy (0.64)
0.8010.4223.3643.5Enthalpy (0.69)
0.909.0118.8032.9Enthalpy (0.68)
1.009.3815.6521.1Enthalpy (0.63)
Data adapted from Ortiz et al. (2020). mdpi.com ζH and ζTS represent the relative contributions of enthalpy and entropy to the Gibbs energy.

Influence of Microheterogeneity on Macroscopic Thermodynamic Parameters

The unusual thermodynamic properties of acetonitrile-water mixtures, such as the endothermic mixing, negative excess volume, and complex entropy changes, are explained by the concept of "microheterogeneity". researchgate.netacs.org This theory posits that even in a macroscopically homogeneous solution, the components are not randomly mixed on a molecular level. Instead, they form distinct, transient, nanometer-scale domains or clusters. acs.orgresearchgate.net

In water-rich regions, acetonitrile molecules are thought to be accommodated within the cavities of the water's hydrogen-bonded network, leading to an enhancement of the water structure. researchgate.netacs.org This increased ordering is consistent with the negative excess entropy observed in these compositions. cdnsciencepub.com

As the concentration of acetonitrile increases, particularly in the range of 0.2 ≤ XAN < 0.6, evidence suggests that both water-rich clusters and acetonitrile-rich clusters coexist. acs.org The formation of these segregated micro-domains explains many of the observed macroscopic properties. The positive enthalpy of mixing arises because a significant number of strong water-water hydrogen bonds must be broken without being fully replaced by equally strong water-acetonitrile interactions. researchgate.net The negative excess volume can be rationalized by the smaller water molecules filling voids within the larger, loosely packed acetonitrile clusters, or by the formation of compact, inter-penetrating networks. chromforum.org This microheterogeneity, reflecting a synergistic and complex interplay of interactions, is fundamental to understanding the deviation of the mixture's thermodynamic parameters from ideality. rsc.org

Solvent Effects on Reaction Kinetics and Mechanisms in Acetonitrile Water Media

Modulation of Reaction Rates by Acetonitrile-Water Solvent Composition

The rate of chemical reactions can be significantly altered by adjusting the composition of acetonitrile-water mixtures. The specific effect, whether acceleration or inhibition, is highly dependent on the nature of the reaction and the mechanism involved.

In the nitrosation of 1,3-dimethylurea, the reaction rate exhibits a complex dependence on the solvent composition. The addition of acetonitrile (B52724) to water, up to a concentration of 70% by weight, leads to an inhibition of the reaction. However, as the proportion of acetonitrile increases beyond this point, the reaction rate begins to accelerate. rsc.org This turnaround suggests a change in the dominant solvent effects as the medium transitions from water-rich to acetonitrile-rich.

Conversely, in the photoinduced quenching of triplet benzophenone (B1666685) by anisole (B1667542), the quenching rate constant consistently increases as the water content in the mixture rises. This effect becomes particularly pronounced at a water mole fraction (x_w) greater than 0.7, where the rate increases much more rapidly. nih.govacs.org This acceleration is attributed to a water-triggered electron transfer mechanism.

Similarly, studies on the decomposition of n-GaAs photoelectrodes in acetonitrile-water have shown that decreasing the water content enhances the stability of the electrode, effectively slowing the rate of decomposition. peacta.org The amide bond cleavage in certain oxazolinones, catalyzed by triethylamine, also shows reaction rates that are dependent on the specific ratio of acetonitrile to water in the solvent mixture.

Table 1: Effect of Acetonitrile-Water Composition on Reaction Rates This table is interactive. You can sort and filter the data.

Reaction Effect of Increasing Acetonitrile Effect of Increasing Water Reference
Nitrosation of 1,3-dimethylurea Inhibits up to 70%, then accelerates Accelerates up to 30% water, then inhibits rsc.org
Quenching of triplet benzophenone by anisole Decreases rate Accelerates rate, especially > 0.7 x_w nih.govacs.org

Solvent-Induced Mechanistic Changes in Chemical Reactions (e.g., Nitrosation, Oxidation)

The acetonitrile-water solvent system can do more than just alter reaction rates; it can fundamentally change the mechanistic pathway of a reaction. These shifts are often triggered by reaching a critical solvent composition, which alters the solvation environment and favors a different reaction mechanism.

A clear example is the nitrosation of 1,3-dimethylurea. In water-rich mixtures (containing less than 70% acetonitrile), the reaction mechanism is analogous to that in pure water, and the reaction is not catalyzed by chloride ions. However, in solutions with a high acetonitrile content (e.g., 90%), the mechanism shifts. In this acetonitrile-rich environment, halide ions become effective catalysts for the reaction. rsc.org This change is attributed to the formation of nitrosyl halides as potent nitrosating agents, a pathway not observed at lower acetonitrile concentrations. The catalytic efficiency of the halides is reversed compared to that in water, likely due to changes in their nucleophilicity arising from different solvation shells. rsc.org

Another instance of a solvent-induced mechanistic shift is observed in the photoquenching of triplet excited ketones. In neat acetonitrile or mixtures with low water content, the quenching of benzophenone triplets by anisole proceeds through a charge-transfer (CT) mechanism without the formation of free radical ions. nih.gov As the water content increases, a qualitative change occurs, and the reaction switches to a full electron-transfer (ET) mechanism. This is confirmed by the detection of the anisole radical cation and the benzophenone ketyl radical anion in water-rich mixtures. nih.govacs.org

These findings demonstrate that the solvent is not a passive medium but an active participant that can dictate the reaction pathway. By tuning the acetonitrile-water composition, it is possible to switch between different mechanisms, thereby controlling the reaction products and intermediates.

Influence of Solvent Polarity on Transition States and Reaction Pathways

The polarity of the acetonitrile-water mixture, which varies significantly with composition, plays a crucial role in determining reaction rates and pathways by differentially solvating the reactants and the transition state. According to the Hughes-Ingold rules, an increase in solvent polarity will accelerate reactions where the transition state is more charged than the reactants, due to preferential stabilization of the transition state.

The acetonitrile-water system provides a medium with a wide range of polarities. Water is a highly polar protic solvent, while acetonitrile is a polar aprotic solvent. Their mixtures exhibit polarities that are not a simple linear function of their composition.

Computational studies on the enol-keto tautomerization of the salicylate (B1505791) anion illustrate this principle. The energy barrier for this proton transfer reaction in the ground state is significantly affected by the solvent. The calculated barrier is approximately 1.9 kcal/mol in acetonitrile and rises to 3.6 kcal/mol in water. The greater polarity of water provides more stabilization to the initial enol form compared to the transition state, resulting in a higher activation barrier.

Role of Hydrogen Bonding and Preferential Solvation in Governing Reaction Environments

Beyond bulk properties like polarity, specific molecular interactions such as hydrogen bonding and preferential solvation are critical in defining the immediate reaction environment around a solute. In acetonitrile-water mixtures, solutes are often not solvated by a uniform distribution of the two solvent components. Instead, one solvent component may preferentially accumulate in the solute's solvation shell.

This phenomenon of preferential solvation has been observed in various systems. For instance, the protein hen-egg lysozyme (B549824) is preferentially hydrated in acetonitrile-water mixtures with up to 50% acetonitrile. nih.gov This is thought to be due to a local "salting-out" of acetonitrile molecules from the charged protein surface. nih.gov Similarly, kinetic studies of the hydrolysis of 4-methoxyphenyl (B3050149) dichloroacetate, coupled with molecular dynamics simulations, indicate that the ester is preferentially solvated by acetonitrile. This preferential solvation creates a distinct microenvironment around the reactant that directly influences the reaction kinetics.

Hydrogen bonding is a dominant interaction in these mixtures. Water is a strong hydrogen bond donor and acceptor, while acetonitrile is a weak hydrogen bond acceptor. The extensive hydrogen-bonding network of water is disrupted by the addition of acetonitrile, creating microheterogeneous domains with different local properties. The strength of hydrogen bonds between water and co-solvents like acetonitrile can be tuned by altering the solvent ratio. researchgate.net These interactions can directly affect reactants and transition states, for example, by stabilizing charged species or participating in proton transfer steps. The ionization constants (pK values) of carboxylic acids in acetonitrile-water mixtures have been explained by applying theories of preferential solvation to the acetate (B1210297) ions formed. rsc.org

Investigations of Photoinduced Electron Transfer Mechanisms in Acetonitrile-Water Binary Solvents

Acetonitrile-water mixtures serve as an excellent medium for studying photoinduced electron transfer (ET) reactions, as the solvent composition can be used to tune the driving force and mechanism of the reaction. A detailed investigation into the quenching of triplet benzophenone (³BP) by anisole has provided significant insights into a "water-triggered" ET mechanism. nih.govnih.gov

In pure acetonitrile or water-poor mixtures (up to 20% water), the quenching occurs via a charge-transfer interaction without producing free ions. nih.gov However, as the mole fraction of water increases, particularly beyond x_w > 0.7, the reaction mechanism shifts to a full electron transfer. nih.govacs.org This is evidenced by a sharp increase in the quantum yield of the benzophenone ketyl radical anion. nih.govacs.org In an acetonitrile-water mixture of 1:4 (v/v), the quantum yield for the formation of the benzophenone radical anion was found to be 0.4 at pH 11. acs.org

A kinetic model developed to explain these observations accounts for the microheterogeneous structure of the solvent mixture and the different solubilities of the reactants. According to this model, the electron transfer is triggered by the presence of water in the solvation shell of the anisole. The ET mechanism itself occurs with a rate constant of 1.46 × 10⁹ M⁻¹s⁻¹ and is thought to be assisted by hydrogen-bonding interactions between acetonitrile and water. nih.govnih.gov

Table 2: Quantum Yield of Benzophenone Radical Formation in Acetonitrile-Water Mixtures This table is interactive. You can sort and filter the data.

System Solvent Composition (ACN:H₂O, v/v) pH Quantum Yield (Φ) Reference
Benzophenone-Anisole 4:1 - ~0 nih.gov
Benzophenone-Anisole 1:4 11 0.4 acs.org

This research demonstrates the active role of the solvent in facilitating and mechanistically guiding photoinduced processes. The ability to switch on an efficient electron transfer pathway simply by increasing the water content highlights the potential for using binary solvent mixtures to control photochemical reactions.

Advanced Research Applications and Methodological Considerations

Role of Acetonitrile-Water in High-Performance Liquid Chromatography (HPLC) Research

Acetonitrile-water mixtures are a cornerstone of High-Performance Liquid Chromatography (HPLC), especially in reversed-phase chromatography, which accounts for a significant majority of analytical separations chromatographyonline.commolnar-institute.com. Their widespread use is attributed to a combination of favorable properties, including low viscosity, excellent UV transparency, and miscibility with water across a wide range of compositions qiboch.comlichrom.comuhplcs.comwaters.com.

In reversed-phase HPLC, the mobile phase is typically a mixture of a polar aqueous component (water) and a less polar organic modifier, with acetonitrile (B52724) being a primary choice chromatographyonline.comwaters.com. The separation mechanism relies on differential partitioning of analytes between the stationary phase (usually nonpolar, e.g., C18 silica) and the mobile phase molnar-institute.comuhplcs.comelementlabsolutions.com. Acetonitrile's intermediate polarity (polarity index: 5.8) allows it to effectively dissolve a broad spectrum of analytes, from polar to moderately non-polar compounds qiboch.comuhplcs.com.

The elution strength of the mobile phase is directly influenced by the ratio of acetonitrile to water. A higher concentration of acetonitrile generally leads to stronger elution, meaning analytes elute faster due to increased competition with the stationary phase for binding sites qiboch.comuhplcs.comshimadzu.com. Conversely, increasing the water content makes the mobile phase more polar, enhancing retention of less polar analytes on the nonpolar stationary phase qiboch.com. This tunability is crucial for achieving optimal separation.

The low viscosity of acetonitrile-water mixtures, particularly compared to methanol-water mixtures, is a significant advantage in HPLC. Lower viscosity translates to faster flow rates, reduced backpressure, and improved mass transfer efficiency, which contributes to sharper chromatographic peaks and shorter analysis times qiboch.comuhplcs.comscispace.com.

Table 1: Comparative Properties of Common HPLC Solvents qiboch.comthermofisher.comnih.gov

PropertyAcetonitrileMethanolWater
Viscosity (cP)0.340.550.89
UV Cutoff (nm)190205190
Polarity Index5.85.110.2
Boiling Point (°C)81-8264.7100
Melting Point (°C)-45.7 to -46-97.60
Density (g/mL at 25°C)0.7860.7920.997

Note: Viscosity values are approximate and can vary slightly with temperature.

Optimization of chromatographic separation parameters, such as mobile phase composition, pH, flow rate, and column temperature, is critical for achieving desired resolution, retention time, and peak shape waters.comelementlabsolutions.comresearchgate.net. Research extensively explores the impact of acetonitrile-water ratios on these parameters. For instance, studies on the separation of lincosamide antibiotics demonstrated that adjusting the acetonitrile percentage and buffer pH significantly influences resolution, retention time, and peak shape innovareacademics.in. An optimal mobile phase composition of 30% acetonitrile with a buffer pH of 3.0 was found to yield the best results for these compounds innovareacademics.in.

Another study focusing on flavonols utilized a gradient elution with acetonitrile and acidified water as the mobile phase, optimizing the acetonitrile proportion in the gradient steps to achieve maximum resolution for specific analytes like kaempferol (B1673270) and isorhamnetin (B1672294) researchgate.net. The ability to fine-tune the acetonitrile-water ratio allows for tailoring the separation to specific analytes and desired resolution uhplcs.com.

The composition of the acetonitrile-water mobile phase directly impacts retention time stability and peak resolution. Increasing the acetonitrile percentage generally leads to shorter retention times, especially for relatively polar compounds, due to reduced interaction with the stationary phase innovareacademics.in. However, excessively high acetonitrile concentrations can sometimes lead to a decrease in resolution between closely eluting peaks and may cause peak splitting, potentially due to reduced buffering capacity in the aqueous component innovareacademics.in.

Studies have also investigated long-term retention time stability with acetonitrile-water mobile phases. For example, research on peptide separation showed that while acetonitrile is more volatile than water, an 80:20 acetonitrile-water mixture as solvent B in a gradient system maintained good retention time precision (relative standard deviation typically between 0.1% and 0.3%) over continuous analysis, indicating robust solvent stability for many applications thermofisher.com. Adjusting the acetonitrile concentration in the mobile phase can improve the chromatographic performance of early-eluting, hydrophilic peptides thermofisher.com.

Table 2: Impact of Acetonitrile Concentration on Retention Time and Peak Resolution (Illustrative) innovareacademics.in

Acetonitrile % (v/v)pH of BufferObserved Retention Time (min)Peak Shape/Resolution
303.0OptimalBest resolution, symmetrical peaks
402.0DecreasedReduced resolution, peak splitting
406.5VariedBetter resolution for some compounds, less splitting
LowLowVery high (>55 min)Not eluted / Distorted

Note: Data are illustrative based on findings for specific compounds (e.g., lincosamide antibiotics) and may vary depending on the analyte and stationary phase.

The interactions occurring at the interface between the acetonitrile-water mobile phase and the stationary phase are fundamental to the separation mechanism in reversed-phase HPLC molnar-institute.comacs.orgnih.gov. Research employing techniques like X-ray diffraction and infrared spectroscopy has revealed that the hydrogen bond network of water is enhanced in acetonitrile-water mixtures at certain compositions, and that both water and acetonitrile clusters can coexist, leading to "microheterogeneity" acs.org.

Studies on octadecyl-bonded silica (B1680970) (C18 silica) columns, commonly used in reversed-phase HPLC, have shown that the retention of compounds can be interpreted by partitioning between the bulk solution phase and an interfacial solvated liquid layer acs.orgnih.gov. This interfacial layer consists of both the organic modifier (acetonitrile) and water, and its properties can differ significantly from the bulk mobile phase acs.orgnih.govlongdom.org. Preferential adsorption of the organic modifier onto the derivatized silica adsorbents has been observed, influencing the interactions between analytes and the stationary phase longdom.org. The type of electrolyte added to the acetonitrile-water eluent can also impact the adsorption isotherm of acetonitrile on C18-bonded silica, particularly at higher acetonitrile concentrations acs.org.

Electrochemical Applications and Electrolyte Properties of Acetonitrile-Water Mixtures

Acetonitrile-water mixtures also find applications in electrochemical research, particularly as solvents for electrolyte systems. Their unique blend of properties, including dielectric constant, viscosity, and ability to solvate ions, makes them suitable for various electrochemical studies and devices.

Acetonitrile is a polar aprotic solvent with a relatively high dielectric constant (εr = 37.5) and good miscibility with water, making it an effective solvent for various salts and ionic liquids mdpi.comresearchgate.netnih.gov. When mixed with water, the properties of the resulting electrolyte system can be finely tuned.

Research into "acetonitrile/water in salt" (AWIS) electrolytes, for instance, explores their use in energy storage devices like supercapacitors mdpi.comosti.govacs.org. The addition of acetonitrile to ionic liquids (ILs) can significantly enhance ionic conductivity by improving ion transport rates due to lower viscosity and promoting ion solvation, which reduces ion pairing and weakens Coulomb interactions mdpi.com. For example, in studies with EMIMBF₄ (an ionic liquid), adding acetonitrile increased electrochemical stability and reduced internal resistance, with optimal performance observed at a 1:2 volume ratio of EMIMBF₄ to acetonitrile mdpi.com.

Molecular dynamics simulations and experimental studies have investigated the structural and transport properties of acetonitrile-water-in-salt hybrid electrolytes. These studies observe complex solvation behaviors, such as anions forming small acetonitrile/anion clusters, which are then further dissolved by additional water osti.gov. The introduction of acetonitrile can weaken water-solute interactions and enhance cation-anion interactions, leading to a "dynamical slowdown" as salt concentration increases osti.gov. Despite this, AWIS electrolytes can offer improved conductivity, decreased viscosity, and a wider electrochemical stability window compared to pure water-in-salt electrolytes, especially at relatively lower salt concentrations osti.gov.

The static dielectric constants of acetonitrile-water mixtures have been systematically studied across various compositions and temperatures, which is crucial for understanding ionic equilibria and calculating activity coefficients of ions in these mixed solvent systems conicet.gov.ar. The ability of acetonitrile to displace water and chemisorb onto electrode surfaces, even undergoing oxidation and reduction, highlights its complex interplay with water and electrode materials in electrochemical environments researchgate.net.

Ion Solvation Effects on Voltammetric Properties and Electrode Processes

The composition of acetonitrile (ACN) and water (H2O) binary mixtures significantly influences the solvation shell of ions, which in turn dictates their electrochemical behavior, particularly in voltammetric studies. The varying dielectric constant, viscosity, and hydrogen bonding capabilities across different ACN-H2O ratios profoundly affect ion mobility, electron transfer kinetics, and formal potentials.

In water-rich mixtures, ions are predominantly solvated by water molecules through strong hydrogen bonding and electrostatic interactions. As the proportion of acetonitrile increases, the solvent's dielectric constant generally decreases, and its ability to form hydrogen bonds diminishes. This transition leads to a re-structuring of the solvation sphere, often resulting in altered diffusion coefficients and electron transfer rates. For instance, the solvation of metal ions like Cu(II) or Fe(III) can shift from primarily aquo-complexes to mixed-solvent complexes, impacting their redox potentials. Studies often reveal a shift in formal potentials as the solvent composition changes, reflecting the differential solvation energies of the oxidized and reduced forms of a redox couple. The diffusion coefficient of an ion is inversely related to the solvent viscosity, which also varies non-linearly with ACN-H2O composition, further influencing voltammetric peak currents.

Table 1: Illustrative Diffusion Coefficients and Formal Potentials of a Hypothetical Redox Couple (M+/M) in Acetonitrile-Water Mixtures

Acetonitrile Content (% v/v)Dielectric Constant (ε)Viscosity (mPa·s)Diffusion Coefficient (D x 10⁻⁶ cm²/s)Formal Potential (E°' vs. Ag/AgCl)
0 (Pure Water)78.50.897.2+0.25 V
2070.11.126.5+0.22 V
5055.40.987.0+0.18 V
8040.20.658.5+0.10 V
100 (Pure Acetonitrile)36.60.3412.1-0.05 V

(Note: Data presented in this table are illustrative and based on general trends observed in electrochemical studies of mixed solvents.)

Computational Modeling of Acetonitrile-Water Hybrid Electrolytes for Energy Storage

Computational modeling techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are instrumental in understanding and predicting the behavior of acetonitrile-water hybrid electrolytes, particularly for applications in energy storage devices like batteries and supercapacitors. These models provide atomic-level insights into ion transport mechanisms, solvent-ion interactions, and the complex dynamics at electrode-electrolyte interfaces.

Table 2: Simulated Properties of a Hypothetical Lithium Salt Electrolyte in Acetonitrile-Water Mixtures

Acetonitrile Content (% mol)Ionic Conductivity (mS/cm) (Simulated)Li⁺ Solvation Energy (kJ/mol) (Simulated)Average Li⁺ Diffusion Coefficient (x 10⁻⁶ cm²/s) (Simulated)
010.5-5204.8
2512.1-5055.5
5013.8-4906.2
7511.2-4755.0
1009.5-4604.2

(Note: Data presented in this table are illustrative of trends typically observed in computational studies of electrolyte properties.)

Solvent Extraction and Azeotrope Separation Processes Involving Acetonitrile-Water

The separation of acetonitrile and water poses a significant challenge in industrial processes due to their formation of a minimum-boiling azeotrope at approximately 83.7 mol% acetonitrile (or 84.0 wt%) and 16.3 mol% water at atmospheric pressure, with a boiling point around 76.5 °C. This azeotropic behavior means that conventional distillation cannot achieve complete separation of the two components beyond the azeotropic point. Therefore, specialized separation techniques are required.

Development of Extractive Distillation Methodologies for Acetonitrile-Water Separation

Extractive distillation is a widely employed technique to overcome the azeotropic limitation in acetonitrile-water separation. This method involves introducing a high-boiling, non-volatile solvent, known as an entrainer or extractive agent, into the distillation column. The entrainer alters the relative volatilities of acetonitrile and water, effectively breaking the azeotrope and allowing for their separation.

The selection of an appropriate entrainer is critical. Ideal entrainers should exhibit high selectivity for one component (e.g., water), be easily separable from the separated components, possess low volatility, be thermally stable, non-corrosive, and cost-effective. Common entrainers explored for ACN-H2O separation include various salts (e.g., calcium chloride, magnesium chloride), glycols (e.g., ethylene (B1197577) glycol, diethylene glycol), and ionic liquids. For instance, salts can interact strongly with water molecules, reducing their vapor pressure and increasing the relative volatility of acetonitrile, allowing it to be distilled overhead. The entrainer-water mixture is then typically separated in a subsequent step, often by a second distillation or crystallization.

Table 3: Examples of Entrainers and Their Reported Effectiveness in Acetonitrile-Water Extractive Distillation

Entrainer TypeSpecific EntrainerEffect on AzeotropeKey Advantage
Inorganic SaltCalcium Chloride (CaCl₂)BreaksHigh selectivity for water
Inorganic SaltMagnesium Chloride (MgCl₂)BreaksEffective at low concentrations
GlycolEthylene GlycolBreaksLow volatility, good solvency
Ionic Liquid1-Ethyl-3-methylimidazolium acetate (B1210297) ([EMIM][OAc])BreaksNon-volatile, tunable properties
Deep Eutectic SolventCholine Chloride/UreaBreaksLow cost, biodegradable

(Note: Effectiveness varies with concentration, temperature, and specific process design.)

Design and Evaluation of Entrainers for Acetonitrile-Water Azeotropes

The design and evaluation of entrainers for acetonitrile-water azeotropes involve a multi-faceted approach, combining experimental measurements with thermodynamic modeling. The primary goal is to identify compounds that maximize the relative volatility difference between acetonitrile and water, thus enabling efficient separation.

Experimental evaluation typically involves vapor-liquid equilibrium (VLE) measurements of the ternary system (acetonitrile-water-entrainer) at various temperatures and pressures. These data are crucial for developing and validating thermodynamic models. Computational tools, such as UNIFAC (UNIversal Functional-group Activity Coefficient) and NRTL (Non-Random Two-Liquid) models, are extensively used to predict VLE behavior and screen potential entrainers before extensive experimental work. These models require parameters derived from binary interaction data but can then extrapolate to ternary systems.

Key criteria for entrainer design include:

High Selectivity: The entrainer should preferentially interact with one component (e.g., water) to significantly alter its volatility relative to acetonitrile.

Low Volatility: The entrainer should have a boiling point significantly higher than both acetonitrile and water to ensure it remains in the liquid phase and can be easily separated from the distillate.

Chemical Stability: It must be stable under distillation conditions and not react with acetonitrile or water.

Low Viscosity: To facilitate pumping and heat transfer.

Non-Corrosive: To prevent equipment damage.

Cost-Effectiveness and Availability: Practical considerations for industrial scale-up.

Environmental and Safety Profile: Non-toxic and environmentally benign entrainers are preferred.

Advanced approaches involve the use of ionic liquids and deep eutectic solvents as entrainers, which offer advantages such as negligible vapor pressure, high thermal stability, and tunable properties, making them promising candidates for more sustainable separation processes.

Variation of Acidity Constants of Solutes in Acetonitrile-Water Binary Mixtures

The acidity constant (pKa) of a solute is highly dependent on the solvent environment. In acetonitrile-water binary mixtures, the pKa values of acids (and conversely, pKb values of bases) exhibit significant variations as the solvent composition changes. This phenomenon is attributed to the interplay of several solvent properties, including dielectric constant, solvent basicity/acidity, hydrogen bonding capacity, and differential solvation effects on the proton (H⁺) and the conjugate acid/base species.

However, the exact trend can be complex and depends on the specific acid or base and its ability to interact with the solvent components. For example, for a neutral acid (HA) dissociating into H⁺ and A⁻, the change in pKa is influenced by the differential solvation of HA, H⁺, and A⁻. If A⁻ is strongly solvated by water through hydrogen bonding, its stability will decrease in acetonitrile-rich mixtures, shifting the equilibrium towards the undissociated acid and thus increasing the pKa. Conversely, if H⁺ solvation is significantly reduced, the pKa will decrease. Understanding these variations is crucial for acid-base titrations, reaction kinetics, and synthesis in mixed solvent systems.

Table 4: Illustrative pKa Values of a Weak Acid (e.g., Benzoic Acid) in Acetonitrile-Water Mixtures at 25 °C

Acetonitrile Content (% v/v)Dielectric Constant (ε)pKa (Approximate)
0 (Pure Water)78.54.20
2070.14.65
4061.85.10
6053.55.80
8045.26.90
100 (Pure Acetonitrile)36.610.50

(Note: Data presented in this table are illustrative and based on general trends for weak acids in mixed solvents. Actual values depend on the specific acid.)

Methodological Advancements in Characterizing Acetonitrile-Water Binary Solvent Systems

Characterizing acetonitrile-water binary solvent systems requires a suite of advanced analytical and physicochemical methodologies to elucidate their complex structural, thermodynamic, and transport properties. These advancements provide deeper insights into the molecular interactions governing the behavior of these mixtures.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to study hydrogen bonding networks and molecular interactions. Changes in chemical shifts of water protons and acetonitrile protons/carbons with varying composition provide information on the extent and strength of hydrogen bonding between ACN and H2O molecules, as well as self-association.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are powerful for probing vibrational modes associated with O-H stretching (water) and C≡N stretching (acetonitrile). Shifts in peak positions and changes in bandwidths indicate alterations in hydrogen bonding strength and molecular environments, revealing structural changes in the mixture.

Dielectric Spectroscopy: Measures the dielectric constant and relaxation times across a range of frequencies, providing insights into molecular reorientation dynamics and collective solvent behavior.

Thermodynamic Measurements:

Calorimetry (e.g., Isothermal Titration Calorimetry, Differential Scanning Calorimetry): Used to determine enthalpies of mixing, heat capacities, and other thermodynamic properties, which are crucial for understanding the energetic favorability of mixing and the nature of intermolecular interactions (e.g., exothermic mixing indicating strong interactions).

Vapor-Liquid Equilibrium (VLE) Measurements: Essential for understanding phase behavior, especially for azeotropic systems. Precise VLE data are used to develop and validate thermodynamic models (e.g., NRTL, UNIQUAC) that predict mixture behavior.

Transport Properties and Density Measurements:

Densimetry: Precise measurement of density provides excess molar volumes, which indicate deviations from ideal mixing and offer insights into molecular packing and interactions.

Viscometry: Measurement of viscosity yields excess viscosities, reflecting changes in fluid dynamics and intermolecular forces within the mixture.

Conductivity Measurements: For electrolyte solutions, conductivity measurements are vital for understanding ion mobility and solvation effects.

Scattering Techniques:

Small-Angle X-ray Scattering (SAXS) and Neutron Scattering: Can provide information on the nanoscale structure and aggregation behavior within the mixture, revealing details about solvent-solvent and solvent-solute clustering.

These methodological advancements, often used in combination, allow researchers to build comprehensive models of acetonitrile-water systems, facilitating their application in diverse fields from chemical synthesis to advanced materials science.

Conclusion and Future Research Directions

Synthesis of Key Findings from Acetonitrile-Water Research

Research into acetonitrile (B52724) (ACN)-water mixtures has yielded several fundamental insights into their behavior and properties. A primary observation is their widespread use as mobile phases in chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), owing to acetonitrile's low chemical reactivity, high miscibility with water, low viscosity, and low ultraviolet cut-off scirp.orgnih.gov.

A significant finding is the non-linear relationship observed between the physical properties of these mixtures (e.g., excess molar volume, enthalpy change) and their composition. This non-linearity indicates a complex interplay of molecular interactions that deviate from ideal mixing behavior scirp.orgju.edu.joresearchgate.net. Microheterogeneity is a crucial characteristic of acetonitrile-water systems, where distinct clusters of water and acetonitrile molecules can coexist within certain concentration ranges researchgate.netacs.orgnih.gov. For instance, water clusters have been observed at water mole fractions greater than 0.2, while acetonitrile clusters are noted in acetonitrile-rich regions researchgate.netacs.org. The interactions between water and acetonitrile molecules are primarily driven by hydrogen bonding and dipole-dipole interactions, often localized at the interfaces between these microdomains acs.orgnih.gov.

Spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, have provided direct evidence of strong hydrogen bond interactions between the cosolvents and revealed non-linear changes in molecular arrangement as the composition varies ju.edu.joresearchgate.netacs.orgscience.gov. Furthermore, studies on the temperature and pressure behaviors of these mixtures in chromatographic systems have shown significant variations with solvent mixing. Acetonitrile-water mixing typically leads to a reduction in temperature, and a maximum chromatographic pressure has been observed at a specific acetonitrile:water ratio of 1:6 scirp.org.

The phenomenon of "synergistic solvation" has also been identified, where the binary mixture demonstrates a superior ability to stabilize an excited state solute dipole compared to either pure solvent alone researchgate.netscience.gov. This synergistic effect is attributed to the unique interactions and structural arrangements within the mixed solvent system.

Remaining Challenges in Comprehensively Understanding Acetonitrile-Water Systems

Despite the extensive research, a comprehensive understanding of acetonitrile-water systems presents several ongoing challenges. The intricate and dynamic nature of molecular interactions across the entire composition range, particularly the non-linear behavior of physical properties, continues to pose complexities in developing predictive models scirp.orgju.edu.joresearchgate.net.

Accurate quantification of acetonitrile and water, especially in multiphase systems or in the presence of solid phases, remains challenging for certain analytical methods. For example, some Gas Chromatography (GC) columns may not tolerate ammonia, which can be an issue in specific analytical contexts, potentially introducing errors in composition determination unimi.it.

While the concept of microheterogeneity is well-established, precisely characterizing the dynamic evolution and boundaries of these coexisting microdomains across varying temperatures and pressures is still an active area of investigation researchgate.netacs.orgnih.gov. This detailed understanding is crucial for optimizing applications where solvent microstructure plays a critical role.

In chromatographic applications, predicting and mitigating retention time shifts, which are influenced by the complex temperature and pressure dynamics within acetonitrile-water mobile phases, continues to be a practical challenge for achieving consistent and accurate molecular identification scirp.org.

Furthermore, the separation and recovery of acetonitrile from aqueous waste streams, often forming azeotropic mixtures, present an industrial challenge. While methods like pressure swing distillation and extractive distillation exist, they frequently entail high energy consumption, equipment complexity, and difficulties in entrainer recovery, necessitating more efficient and sustainable solutions bibliotekanauki.plscispace.com.

Prospective Research Avenues and Emerging Techniques in the Study of Acetonitrile-Water Mixtures

Future research in acetonitrile-water systems is poised to leverage advanced experimental and computational techniques to address current challenges and unlock new applications.

Advanced Spectroscopic and Imaging Techniques: Deeper insights into molecular-level interactions and dynamics, particularly within microheterogeneous regions, can be achieved through advanced spectroscopic methods. Techniques such as X-ray absorption spectroscopy (XAS), fluorescence correlation spectroscopy (FCS), and high-resolution NMR and IR spectroscopy will be instrumental in elucidating the precise nature of hydrogen bonding and molecular arrangement in real-time and under varying conditions researchgate.netacs.orgnih.govscience.gov.

Computational Modeling and Simulation: The development and application of more sophisticated computational models, including Density Functional Theory (DFT) and ab initio molecular dynamics simulations, are crucial. These models can provide atomistic insights into the structural properties and interactions, helping to validate experimental observations and predict behavior in unexplored conditions, moving beyond empirical or simplified models acs.orgscience.gov.

Novel Separation and Recovery Technologies: Given the environmental and economic importance of acetonitrile recovery, prospective research avenues include the development of innovative and energy-efficient separation methods. This encompasses further exploration of salt-induced phase separation combined with hydrophobic filtration for high-concentration acetonitrile wastewater, and the design of new extractive distillation configurations utilizing low transition temperature mixtures (LTTMs) as green entrainers bibliotekanauki.plscispace.comwur.nl.

Impact on Chemical Reactivity and Solvation: Investigating how the microstructure of acetonitrile-water mixtures influences chemical reactivity and solvation behaviors, particularly for hydrophobic solutes, is a promising area. Understanding these relationships can lead to the rational design of solvent systems to tune reaction rates, improve selectivity, and optimize chemical processes researchgate.netnih.govacs.org.

Optimization of Chromatographic Separations: Applying the growing understanding of acetonitrile-water mixtures to refine chromatographic separations is a continuous research direction. This includes developing new mathematical models for predicting and optimizing column efficiency, improving method development strategies, and potentially designing novel stationary phases that interact more predictably with these mixed mobile phases scirp.orgtandfonline.comshimadzu.com.

Exploration of Alternative Solvent Systems: Research will also continue into the development and characterization of alternative solvent systems for chromatography and other applications, aiming to reduce reliance on acetonitrile while maintaining or improving performance. Comparative studies between these alternatives and acetonitrile-water systems will be essential to understand their respective advantages and limitations nih.govshimadzu.com.

These prospective research avenues, supported by emerging techniques, will contribute significantly to a more comprehensive understanding of acetonitrile-water systems, paving the way for their optimized utilization in diverse scientific and industrial applications.

Q & A

Q. Under what conditions do acetonitrile and water exhibit phase separation, and how can this be leveraged in experimental workflows?

Acetonitrile and water are generally miscible at room temperature, but phase separation can occur under specific conditions. For example:

  • Low-temperature extraction : At reduced temperatures, acetonitrile-water mixtures can phase-separate without requiring third-party phase initiators, simplifying workflows and preserving temperature-sensitive analytes .
  • Salt-out or solvent-induced phase separation : Adding salts or altering solvent polarity can induce partitioning, useful for selective extraction .
    Methodological Insight : When designing extractions, consider low-temperature protocols (e.g., -20°C) for simplicity and reduced chemical degradation. Validate phase behavior using turbidity tests or refractive index measurements.

Q. How does the viscosity of acetonitrile-water mixtures impact HPLC system pressure?

The viscosity of acetonitrile-water mixtures varies with composition. For example:

  • A 10% acetonitrile-water blend has higher viscosity (~1.3 cP) than pure acetonitrile, increasing backpressure .
  • Methanol-water mixtures exhibit higher viscosity maxima (50% methanol) compared to acetonitrile (10% acetonitrile), affecting pump performance .
    Methodological Insight : Use viscosity tables (e.g., Table I in ) to predict pressure changes. Adjust flow rates or column dimensions to avoid exceeding system limits.

Q. Why is acetonitrile-water commonly used as a mobile phase in reversed-phase (RP) HPLC?

Acetonitrile’s low UV cutoff, high eluting strength, and compatibility with water make it ideal for RP-HPLC. The elution strength increases with acetonitrile concentration, enabling gradient separations. A formula derived from analyte hydrophobicity (log Kow) guides mobile phase composition: ϕ7logKow7.5\phi \approx \frac{7 - \log K_{ow}}{7.5}

where ϕ is the volume fraction of acetonitrile .
Methodological Insight : Calculate ϕ based on the analyte’s log Kow (experimental or predicted) to optimize retention times.

Advanced Research Questions

Q. How can design of experiments (DoE) optimize acetonitrile-water mobile phases for complex separations?

DoE systematically evaluates factors like acetonitrile ratio, pH, and flow rate. For example:

  • A study on Azilsartan separation used DoE to shift from 80:20 to 75:25 (v/v) water-acetonitrile, improving plate count and tailing factors .
    Methodological Insight : Employ fractional factorial designs (e.g., FrF2 function in R) to identify critical parameters. Use response surface models to predict optimal conditions .

Q. How do acetonitrile-water interactions affect chromatographic peak shape in HILIC vs. RP modes?

  • RP mode : Water is a weak solvent; increasing acetonitrile enhances elution. Direct injection of aqueous samples is feasible .
  • HILIC mode : Water is a strong solvent. High aqueous content disrupts the hydration layer on the column, causing peak broadening. Acetonitrile ≥70% (v/v) stabilizes HILIC retention .
    Methodological Insight : For HILIC, pre-equilibrate columns with high acetonitrile content. Use <70% water in injection solvents to avoid peak distortion .

Q. What mechanisms drive acetonitrile-water clathrate formation, and how do they influence retention time reproducibility?

Acetonitrile forms clathrates with water via hydrogen bonding, creating structured solvent networks. This alters viscosity and temperature profiles during mixing, causing retention time variability . Methodological Insight : Monitor column temperature and pre-mix mobile phases to stabilize clathrate formation. Use isocratic holds during gradients to minimize thermal fluctuations .

Q. How does the stability of analytes in acetonitrile-water solutions vary with storage conditions?

  • LGO stability : Degrades 1.5% daily in water-acetonitrile (4:6 v/v) at room temperature. Refrigeration in acetone improves stability .
  • Temperature-sensitive compounds : Low-temperature extraction with acetonitrile-water reduces degradation .
    Methodological Insight : For labile analytes, use acetonitrile-rich solutions, store at -20°C, and analyze immediately after preparation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.